S-15176
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H48N2O4S |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol |
InChI |
InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3 |
InChI Key |
GMNFEHDZQAODON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Synonyms |
N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine S 15176 S-15176 |
Origin of Product |
United States |
Foundational & Exploratory
S-15176 as a Trimetazidine Derivative: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-15176, a notable derivative of the anti-anginal drug trimetazidine, has garnered significant interest within the scientific community for its pronounced effects on cellular metabolism and mitochondrial function. This technical guide provides a comprehensive overview of this compound, with a particular focus on its role as a modulator of mitochondrial activity. This document summarizes key quantitative data, details experimental protocols for investigating its effects, and presents visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the context of cardiovascular and metabolic diseases.
Introduction
Trimetazidine is clinically utilized for its ability to shift cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, a mechanism particularly beneficial under ischemic conditions.[1][2][3] this compound, as a derivative, shares this metabolic-modulating characteristic but also exhibits distinct and potent effects on mitochondrial bioenergetics.[4] Primarily, this compound acts as an inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways.[5][6] Furthermore, it directly interacts with the electron transport chain, specifically inhibiting respiratory complex III.[7][8] These actions culminate in a complex pharmacological profile that has been the subject of numerous preclinical investigations. This guide will delve into the quantitative aspects of these effects and the methodologies employed to elucidate them.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different experimental parameters.
Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria
| Substrate | State | This compound Concentration | Oxygen Consumption Rate (% of Control) |
| Glutamate/Malate | State 4 | 10 µM | 115 ± 3 |
| 30 µM | 135 ± 4** | ||
| State 3 | 10 µM | 88 ± 2 | |
| 30 µM | 72 ± 3 | ||
| Succinate | State 4 | 10 µM | 121 ± 4* |
| 30 µM | 142 ± 5** | ||
| State 3 | 10 µM | 85 ± 3* | |
| 30 µM | 68 ± 4 | ||
| Ascorbate/TMPD | State 4 | 30 µM | ~109 |
| State 3 | 30 µM | No significant effect |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[5]
Table 2: Effect of this compound on the Activity of Mitochondrial Respiratory Chain Complexes
| Complex | This compound Concentration | Activity (% of Control) |
| Complex I | 30 µM | 102.7 ± 1.9 |
| Complex II | 30 µM | 99.4 ± 3.2 |
| Complex III | 30 µM | 63.3 ± 1.4 * |
| Complex IV | 30 µM | 105.1 ± 3.7 |
*p < 0.05 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[5]
Table 3: Effect of this compound on Mitochondrial Membrane Potential and H₂O₂ Production
| Parameter | This compound Concentration | Effect |
| Mitochondrial Membrane Potential | 10 - 50 µM | Dose-dependent decrease[5] |
| H₂O₂ Production | 10 µM | Significant inhibition[5] |
| 30 µM | Significant inhibition[5] | |
| 50 µM | Returned to control levels[5] | |
| Calcium Retention Capacity | > 30 µM | Reduced[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Isolation of Rat Liver Mitochondria
This protocol is a standard method for obtaining functional mitochondria for in vitro assays.
Materials:
-
Male Wistar rats (200-250 g)
-
Isolation Buffer I: 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2
-
Isolation Buffer II: 250 mM sucrose, 0.3 mM EGTA, 10 mM HEPES-KOH, pH 7.2
-
Resuspension Buffer: 250 mM sucrose, 10 mM HEPES-KOH, pH 7.2
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Excise the liver and immediately place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with fresh, ice-cold Isolation Buffer I to remove excess blood.
-
Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with a Teflon pestle at approximately 1,600 rpm.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.
-
Centrifuge the resuspended mitochondria at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Biuret or BCA assay.
Measurement of Mitochondrial Respiration
This protocol describes the use of a Clark-type oxygen electrode to measure mitochondrial oxygen consumption.
Materials:
-
Isolated rat liver mitochondria
-
Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH, pH 7.4
-
Respiratory substrates (e.g., glutamate/malate, succinate, ascorbate/TMPD)
-
ADP solution
-
This compound solution
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 30°C).
-
Add the isolated mitochondria to the chamber to a final concentration of approximately 1 mg/mL.
-
Add the desired respiratory substrates to initiate baseline (State 2) respiration.
-
To measure State 3 respiration, add a known amount of ADP.
-
Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate, known as State 4 respiration.
-
To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the compound for a specified time before adding the substrates and ADP.
-
Record the oxygen consumption rates in each state and calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate).
Measurement of Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) can be assessed using potentiometric dyes.
Materials:
-
Isolated rat liver mitochondria or cultured cells
-
Fluorescent dye (e.g., TMRM, Safranin O) or a TPP⁺-sensitive electrode
-
Incubation buffer
-
This compound solution
-
Fluorescence plate reader, flow cytometer, or a specific ion-selective electrode setup
Procedure (using a fluorescent dye):
-
Load the isolated mitochondria or cells with the fluorescent dye according to the dye manufacturer's protocol.
-
Incubate the loaded mitochondria or cells with varying concentrations of this compound for the desired duration.
-
Measure the fluorescence intensity using a suitable instrument. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.
-
Use a mitochondrial uncoupler (e.g., CCCP or FCCP) as a positive control for complete depolarization.
Assay for Respiratory Chain Complex III Activity
The activity of Complex III (cytochrome c reductase) can be measured spectrophotometrically.
Materials:
-
Isolated mitochondria
-
Assay Buffer
-
Reduced Coenzyme Q (e.g., decylubiquinol)
-
Cytochrome c (oxidized form)
-
Spectrophotometer
Procedure:
-
Prepare the mitochondrial sample, which may involve freeze-thawing to disrupt the membranes and expose the enzyme.
-
In a cuvette, combine the Assay Buffer, cytochrome c, and the mitochondrial sample.
-
Initiate the reaction by adding the reduced coenzyme Q substrate.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
To test the effect of this compound, pre-incubate the mitochondrial sample with the compound before initiating the reaction.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for isolating rat liver mitochondria.
Conclusion
This compound presents a multifaceted mechanism of action centered on the modulation of mitochondrial function. Its ability to inhibit the mitochondrial permeability transition pore and Complex III of the electron transport chain, in addition to its effects on fatty acid oxidation, underscores its potential as a pharmacological tool and therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate biology of this compound and its implications for human health and disease. Future investigations should continue to delineate the precise molecular interactions of this compound within the mitochondria to fully harness its therapeutic potential.
References
- 1. Video: Rapid Isolation And Purification Of Mitochondria For Transplantation By Tissue Dissociation And Differential Filtration [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of rat liver mitochondria [bio-protocol.org]
- 8. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of S-15176 Difumarate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176 difumarate salt, a piperazine derivative, has been investigated for its potential therapeutic applications, particularly in conditions related to ischemia-reperfusion injury. Its mechanism of action is primarily centered on the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the key biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Primary Biological Targets
The principal biological targets of this compound are located within the mitochondria, the powerhouses of the cell. By interacting with these targets, this compound influences cellular metabolism and viability. The main targets identified are:
-
Mitochondrial Permeability Transition Pore (PTP)
-
Carnitine Palmitoyltransferase-I (CPT-1)
-
Mitochondrial Respiratory Complex III
-
ATP Synthase
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with its biological targets.
Table 1: Inhibitory Activity of this compound on Carnitine Palmitoyltransferase-I (CPT-1)
| Tissue | IC50 (µM) | Type of Inhibition |
| Heart Mitochondria | 16.8 | Non-competitive |
| Liver Mitochondria | 50.8 | Non-competitive |
Table 2: Inhibitory Activity of this compound on Mitochondrial Permeability Transition Pore (PTP) Opening
| Assay | IC50 (µM) | Observations |
| Inhibition of mitochondrial swelling induced by tert-butylhydroperoxide | 45.7[1] | This compound demonstrates a concentration-dependent inhibition of PTP opening.[1] At a concentration of 10 µM, it has been shown to suppress Ca2+-induced mitochondrial swelling. Protective effects against PTP opening have also been noted at concentrations not exceeding 50 nmol/mg of mitochondrial protein. |
Table 3: Inhibitory Activity of this compound on Mitochondrial Respiratory Complex III
| Concentration (µM) | % Inhibition of Activity |
| 30 | Significant suppression |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways and logical relationships affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Carnitine Palmitoyltransferase-I (CPT-1) Inhibition
Objective: To determine the IC50 value of this compound for the inhibition of CPT-1 in isolated mitochondria.
Materials:
-
Isolated heart or liver mitochondria
-
This compound difumarate salt
-
[³H]Carnitine
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Mitochondrial Preparation: Isolate mitochondria from fresh rat heart or liver tissue using standard differential centrifugation methods.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and varying concentrations of this compound.
-
Initiation of Reaction: Add a known amount of mitochondrial protein to the reaction mixture and pre-incubate for a specified time. Initiate the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., perchloric acid).
-
Separation of Product: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a suitable method, such as solid-phase extraction.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the percentage of CPT-1 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for CPT-1 inhibition assay.
Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening
Objective: To evaluate the inhibitory effect of this compound on PTP opening by measuring mitochondrial swelling.
Materials:
-
Isolated liver mitochondria
-
This compound difumarate salt
-
PTP-inducing agent (e.g., CaCl₂, tert-butylhydroperoxide)
-
Swelling buffer (e.g., containing KCl, MOPS, and a respiratory substrate)
-
Spectrophotometer
Protocol:
-
Mitochondrial Suspension: Resuspend isolated liver mitochondria in the swelling buffer.
-
Pre-incubation: Add varying concentrations of this compound to the mitochondrial suspension and pre-incubate for a specified time at room temperature.
-
Initiation of Swelling: Transfer the mitochondrial suspension to a cuvette and place it in a spectrophotometer. Initiate PTP opening and subsequent mitochondrial swelling by adding the inducing agent (e.g., CaCl₂).
-
Monitoring Swelling: Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Calculate the rate of swelling for each concentration of this compound. Determine the concentration of this compound that inhibits the swelling by 50% (IC50).
Caption: Workflow for mitochondrial swelling assay.
Measurement of Mitochondrial Respiratory Complex III Activity
Objective: To determine the effect of this compound on the activity of mitochondrial respiratory complex III.
Materials:
-
Isolated mitochondria
-
This compound difumarate salt
-
Decylubiquinol (substrate for complex III)
-
Cytochrome c (oxidized)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
Protocol:
-
Mitochondrial Preparation: Prepare a suspension of isolated mitochondria.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, oxidized cytochrome c, and the desired concentration of this compound.
-
Initiation of Reaction: Add the mitochondrial suspension to the cuvette. Initiate the reaction by adding the substrate, decylubiquinol.
-
Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: Calculate the rate of cytochrome c reduction, which is indicative of complex III activity. Compare the activity in the presence of this compound to the control (without this compound) to determine the percentage of inhibition.
Caption: Workflow for Complex III activity assay.
Conclusion
This compound difumarate salt exerts its biological effects through the modulation of multiple mitochondrial targets. Its ability to inhibit CPT-1, the mitochondrial permeability transition pore, and respiratory complex III underscores its potential as a modulator of cellular metabolism and a protective agent in conditions of cellular stress, such as ischemia-reperfusion injury. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and mitochondrial research. Further investigation into the precise molecular interactions and downstream consequences of this compound binding to these targets will continue to elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of S-15176
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-15176, a piperazine derivative, has been investigated for its potential therapeutic effects, particularly in the context of ischemia-reperfusion injury. Its mechanism of action is primarily centered on the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its molecular interactions and cellular effects. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Pharmacokinetics: A Data Gap
Despite a thorough review of the scientific literature, including preclinical studies, no specific data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in any species could be identified. As this compound is a derivative of trimetazidine, the pharmacokinetic profile of trimetazidine may offer some context. Trimetazidine is rapidly absorbed orally, has a low protein binding of about 16%, and is primarily eliminated unchanged in the urine with a half-life of around 7 hours in young, healthy individuals.[1] However, it is crucial to note that these are not the pharmacokinetic parameters of this compound and direct studies are needed to determine its ADME profile.
Pharmacodynamics: Modulator of Mitochondrial Function
The pharmacodynamic effects of this compound are primarily focused on its interaction with mitochondria, the powerhouses of the cell. The compound has been shown to exert its effects through multiple mechanisms, including the inhibition of the mitochondrial permeability transition pore (PTP), modulation of the electron transport chain, and inhibition of fatty acid oxidation.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data available for the pharmacodynamic effects of this compound.
| Parameter | Value | Species/System | Reference |
| IC50 for Mitochondrial Swelling Inhibition (induced by tert-butylhydroperoxide) | 45.7 μM | Not Specified | [2] |
| IC50 for Carnitine Palmitoyltransferase I (CPT-1) Inhibition | 50.8 μM | Rat Liver Homogenate | [3] |
| Concentration of this compound | Effect on Mitochondrial Respiration (Rat Liver Mitochondria) | Reference |
| 10 μM | Decreased ADP- and DNP-stimulated respiration with complex I or II substrates. No effect with complex IV substrates. | [3] |
| 30 μM | Decreased ADP- and DNP-stimulated respiration with complex I or II substrates. Slight stimulation of resting state respiration (State 4). | [3] |
| Concentration of this compound | Effect on Mitochondrial Complex Activity (Disrupted Rat Liver Mitochondria) | % of Control Activity | Reference |
| 30 μM | Complex I | ~95% | [3] |
| 30 μM | Complex II | ~98% | [3] |
| 30 μM | Complex III | ~75% | [3] |
| 30 μM | Complex IV | ~100% | [3] |
| Concentration of this compound | Effect on H₂O₂ Production (Rat Liver Mitochondria) | Reference |
| 10 μM | Significantly inhibited | [3] |
| 30 μM | Significantly inhibited | [3] |
| 50 μM | Returned to control levels | [3] |
| Concentration of this compound | Effect on Mitochondrial Membrane Potential (Rat Thymocytes) | Reference |
| 10 μM | Dose-dependent decrease | [3][4] |
| 30 μM | Complete mitochondrial depolarization | [3][4] |
| Concentration of this compound | Effect on Calcium Retention Capacity (Rat Liver Mitochondria) | Reference |
| 30-50 μM | Reduced | [3][4] |
Key Signaling Pathways and Mechanisms of Action
This compound's pharmacodynamics are intricately linked to key mitochondrial signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Inhibition of the Mitochondrial Permeability Transition Pore (PTP)
This compound is a known inhibitor of the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane.[2][5] Opening of the PTP can lead to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors, ultimately leading to cell death.[6] By inhibiting the PTP, this compound can protect against these deleterious effects, particularly in the context of ischemia-reperfusion injury where calcium overload and oxidative stress are prevalent.[5]
Caption: this compound inhibits the mitochondrial permeability transition pore.
Modulation of Fatty Acid Oxidation (FAO)
This compound is classified as a partial fatty acid oxidation inhibitor.[3] It achieves this by inhibiting carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] This shifts the cell's energy metabolism from fatty acid oxidation towards glucose oxidation, which is more oxygen-efficient, a beneficial effect in ischemic conditions.
Caption: this compound inhibits fatty acid oxidation via CPT-1.
Experimental Protocols
This section provides an overview of the methodologies used to assess the key pharmacodynamic effects of this compound.
Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening
Principle: PTP opening leads to mitochondrial swelling, which can be measured as a decrease in light absorbance (optical density) of a mitochondrial suspension.
Protocol Outline:
-
Mitochondria Isolation: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.
-
Suspension: Resuspend the isolated mitochondria in an appropriate buffer (e.g., containing KCl, MOPS, and respiratory substrates).
-
Spectrophotometry: Monitor the absorbance of the mitochondrial suspension at 540 nm using a spectrophotometer.
-
Induction of PTP Opening: Induce PTP opening by adding a triggering agent such as calcium chloride (e.g., 200 µM) or an oxidizing agent like tert-butylhydroperoxide.
-
Treatment with this compound: In parallel experiments, pre-incubate the mitochondrial suspension with various concentrations of this compound before adding the PTP-inducing agent.
-
Data Analysis: Compare the rate and extent of the decrease in absorbance in the presence and absence of this compound to determine its inhibitory effect on mitochondrial swelling.
Caption: Workflow for assessing this compound's effect on PTP opening.
Measurement of Mitochondrial Respiration
Principle: The rate of oxygen consumption by isolated mitochondria can be measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer). Different respiratory states can be assessed by the addition of specific substrates and inhibitors.
Protocol Outline:
-
Mitochondria Isolation: Isolate mitochondria as described previously.
-
Respirometry Chamber: Place the isolated mitochondria in a temperature-controlled respirometry chamber containing respiration buffer.
-
Substrate Addition: Add substrates for specific respiratory complexes (e.g., glutamate/malate for Complex I, succinate for Complex II).
-
State 3 Respiration: Initiate State 3 respiration (ADP-stimulated) by adding a known amount of ADP.
-
State 4 Respiration: After ADP is phosphorylated to ATP, the respiration rate will slow down to State 4 (resting state).
-
Treatment with this compound: Add this compound at various concentrations to the chamber to observe its effect on different respiratory states.
-
Uncoupled Respiration: Add an uncoupling agent like FCCP or DNP to measure the maximal respiratory capacity.
-
Inhibitor Addition: Add specific respiratory chain inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm the site of action.
-
Data Analysis: Calculate the respiratory control ratio (RCR; State 3/State 4) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess mitochondrial coupling and efficiency.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. Common dyes include JC-1 and TMRM/TMRE.
Protocol Outline (using JC-1):
-
Cell Culture and Treatment: Culture cells of interest and treat them with various concentrations of this compound for a specified duration.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion
The available evidence strongly indicates that this compound is a potent modulator of mitochondrial function. Its primary pharmacodynamic effects include the inhibition of the mitochondrial permeability transition pore and the partial inhibition of fatty acid oxidation. These actions suggest a therapeutic potential in conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury. However, the complete absence of publicly available pharmacokinetic data represents a significant knowledge gap. Future research, including comprehensive ADME studies, is imperative to fully characterize the therapeutic potential and safety profile of this compound for any potential clinical development.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane [mdpi.com]
- 5. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
S-15176: A Deep Dive into its Protective Role in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant concern in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The compound S-15176, a trimetazidine derivative, has emerged as a promising therapeutic agent in mitigating the detrimental effects of I/R injury. This technical guide provides a comprehensive overview of the role of this compound in I/R injury, with a focus on its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The core of this compound's protective effect lies in its ability to inhibit the opening of the mitochondrial permeability transition pore (PTP), a critical event in the cascade of cellular death triggered by I/R.
Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
The primary mechanism by which this compound confers protection against ischemia-reperfusion injury is through the inhibition of the mitochondrial permeability transition pore (PTP). The PTP is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as those induced by I/R.
Opening of the PTP leads to:
-
Dissipation of the mitochondrial membrane potential (ΔΨm).
-
Uncoupling of oxidative phosphorylation.
-
Depletion of cellular ATP stores.
-
Mitochondrial swelling and rupture.
-
Release of pro-apoptotic factors, including cytochrome c and apoptosis-inducing factor (AIF), into the cytosol.
This compound has been shown to directly interact with components of the PTP complex, preventing its opening in response to I/R-induced triggers like calcium overload and oxidative stress. This action preserves mitochondrial integrity and function, thereby averting the downstream cascade of events that lead to cell death.
dot
Caption: this compound signaling pathway in I/R injury.
Quantitative Data from Preclinical Studies
The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize key findings from studies on hepatic and spinal cord I/R injury in rats.
Table 1: Effects of this compound on Biochemical Markers in a Rat Model of Hepatic Ischemia-Reperfusion Injury
| Parameter | Control (I/R) | This compound (1.25 mg/kg) | This compound (2.5 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | Sham |
| ALAT (IU/L) | 2850 ± 350 | 2100 ± 300 | 1500 ± 250 | 900 ± 200 | 450 ± 100 | 50 ± 10 |
| ASAT (IU/L) | 3500 ± 400 | 2600 ± 350 | 1900 ± 300 | 1100 ± 250 | 600 ± 150 | 80 ± 15 |
| ATP Content (%) | 35 ± 5 | 50 ± 7 | 65 ± 8 | 75 ± 9 | 86 ± 10 | 100 |
| Bile Flow (%) | 20 ± 4 | 35 ± 5 | 50 ± 6 | 65 ± 8 | 80 ± 9 | 100 |
Data are presented as mean ± standard deviation. I/R denotes the ischemia-reperfusion group without treatment.
Table 2: Dose-Dependent Effect of this compound on Mitochondrial Swelling in Isolated Rat Liver Mitochondria
| This compound Concentration | Inhibition of Ca2+-induced Swelling (%) |
| 1 µM | 20 ± 5 |
| 5 µM | 60 ± 8 |
| 10 µM | 95 ± 5 |
| IC50 | ~3.5 µM |
IC50 represents the concentration at which 50% of the maximal inhibitory effect is observed.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound in ischemia-reperfusion injury models.
dot
Caption: Workflow for a rat hepatic I/R injury model.
Rat Model of Hepatic Ischemia-Reperfusion Injury
-
Animal Preparation: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the liver.
-
The portal triad (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is carefully dissected.
-
A non-traumatic microvascular clamp is applied to the portal triad to induce ischemia. The ischemic period is typically maintained for 60-90 minutes.
-
During ischemia, the abdominal cavity is covered with saline-moistened gauze to prevent dehydration.
-
-
Reperfusion: The microvascular clamp is removed to allow reperfusion of the liver lobes. The reperfusion period can vary from 1 to 24 hours depending on the study endpoints.
-
This compound Administration: this compound is typically administered intravenously or intraperitoneally at various doses (e.g., 1.25, 2.5, 5, 10 mg/kg) prior to the induction of ischemia.
-
Sample Collection: At the end of the reperfusion period, blood samples are collected via cardiac puncture for biochemical analysis (ALAT, ASAT). Liver tissue is excised for histological examination and measurement of ATP content.
Measurement of Mitochondrial Swelling
-
Mitochondria Isolation: Liver mitochondria are isolated from homogenized liver tissue by differential centrifugation in a sucrose-based isolation buffer.
-
Assay Buffer: The assay is performed in a swelling buffer typically containing KCl, MOPS-Tris, and respiratory substrates (e.g., succinate).
-
Spectrophotometric Measurement:
-
Isolated mitochondria are suspended in the assay buffer in a cuvette.
-
The absorbance of the mitochondrial suspension is monitored at 540 nm in a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
Mitochondrial swelling is induced by the addition of a calcium chloride solution (e.g., 100 µM).
-
To test the effect of this compound, mitochondria are pre-incubated with different concentrations of the compound before the addition of calcium.
-
The rate and extent of the decrease in absorbance are used to quantify mitochondrial swelling.
-
Determination of Liver ATP Content
-
Tissue Homogenization: A weighed portion of frozen liver tissue is homogenized in a perchloric acid solution to precipitate proteins and inhibit ATPase activity.
-
Neutralization: The homogenate is neutralized with a potassium hydroxide solution.
-
Centrifugation: The neutralized homogenate is centrifuged to pellet the precipitated proteins.
-
ATP Assay:
-
The ATP concentration in the supernatant is determined using a luciferin-luciferase-based ATP assay kit.
-
The light emitted from the reaction is proportional to the ATP concentration and is measured using a luminometer.
-
ATP levels are typically normalized to the protein content of the tissue homogenate and expressed as a percentage of the control group.
-
Assessment of Apoptosis (TUNEL Assay) in Spinal Cord Tissue
-
Tissue Preparation: Spinal cord tissue sections are fixed in paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.
-
TUNEL Reaction:
-
The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
-
Detection:
-
The incorporated biotin-dUTP is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate solution (e.g., DAB) that produces a colored precipitate at the site of DNA fragmentation.
-
Alternatively, a fluorescently labeled streptavidin can be used for detection by fluorescence microscopy.
-
-
Counterstaining and Analysis: The sections are counterstained with a nuclear stain (e.g., methyl green or DAPI) to visualize all cell nuclei. The number of TUNEL-positive (apoptotic) cells is then quantified by microscopy.
dot
Caption: Workflow for the TUNEL assay.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the mitigation of ischemia-reperfusion injury. Its well-defined mechanism of action, centered on the inhibition of the mitochondrial permeability transition pore, provides a strong rationale for its protective effects. The quantitative data from preclinical studies in liver and spinal cord injury models consistently show a dose-dependent reduction in tissue damage and preservation of cellular function. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and similar compounds in the context of I/R injury. Future research should focus on elucidating the complete downstream signaling cascade of PTP inhibition by this compound and translating these promising preclinical findings into clinical applications.
Unraveling the Mitochondrial-Centric Bioactivity of S-15176: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176, a novel anti-ischemic agent, has garnered significant attention for its protective effects against cellular injury, particularly in the context of ischemia-reperfusion. Extensive research has elucidated that the primary locus of this compound's biological activity resides within the mitochondria, the cellular powerhouses that are central to both life and death decisions of a cell. This technical guide provides an in-depth review of the literature on the biological activity of this compound, with a focus on its molecular interactions and functional consequences within the mitochondria. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a comprehensive resource for the scientific community.
Quantitative Bioactivity Profile of this compound
The biological effects of this compound are concentration-dependent, exhibiting a range of activities from cytoprotection to potential toxicity at higher concentrations. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Assay Conditions | Reference |
| Mitochondrial Permeability Transition Pore (PTP) Inhibition | |||
| IC50 (tert-butylhydroperoxide-induced swelling) | 45.7 μM | Rat liver mitochondria | [1] |
| Effective Concentration (Ca2+-induced swelling inhibition) | 10 μM | Rat liver mitochondria | [2][3] |
| Mitochondrial Respiration | |||
| Inhibition of Complex III activity | ~40% reduction | 30 μM this compound, isolated rat liver mitochondria | [2] |
| State 3 Respiration (Succinate) | Dose-dependent suppression | 10-30 μM this compound, rat liver mitochondria | [2][4] |
| State 4 Respiration | Dose-dependent stimulation | 10-30 μM this compound, rat liver mitochondria | [2][4] |
| Other Mitochondrial Effects | |||
| H2O2 Production | Significant inhibition | 10 and 30 μM this compound, rat liver mitochondria | [2] |
| ATP Synthase Activity | Inhibition | >50 nmol/mg protein, rat liver mitochondria | [5] |
| Mitochondrial Membrane Potential | Dose-dependent decrease | 10 to 50 μM this compound, rat thymocytes and liver mitochondria | [2][4] |
Table 1: Summary of in vitro quantitative data for this compound.
| Effect | Concentration | Outcome | Reference |
| Inhibition of Ca2+-induced MPT pore opening | 10 μM | Suppressed mitochondrial swelling and increased calcium retention capacity. | [2] |
| Induction of mitochondrial swelling | ≥ 30 μM | Promoted MPT-independent mitochondrial swelling. | [2] |
| Mitochondrial Depolarization | 10-30 μM | Induced mitochondrial depolarization in rat thymocytes. | [2] |
Table 2: Concentration-dependent effects of this compound on mitochondrial function.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the reported findings.
Mitochondrial Swelling Assay
This assay is fundamental to assessing the inhibition of the mitochondrial permeability transition pore.
-
Principle: The opening of the PTP leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling is measured as a decrease in absorbance at 540 nm.
-
Protocol:
-
Isolate mitochondria from rat liver via differential centrifugation.
-
Suspend the isolated mitochondria (0.35 mg/mL) in a reaction medium (e.g., 210 mM mannitol, 70 mM sucrose, 10 μM EGTA, 10 mM HEPES/KOH, pH 7.4).
-
Pre-incubate the mitochondrial suspension with varying concentrations of this compound (e.g., 10 μM) for 1 minute.
-
Induce PTP opening by adding a triggering agent, such as 50 μM Ca2+ in the presence of 1 mM inorganic phosphate (Pi).
-
Monitor the change in absorbance at 540 nm over time using a spectrophotometer. Inhibition of swelling is observed as a smaller decrease in absorbance compared to the control.[2][6][7][8]
-
Mitochondrial Respiration Assay
This assay determines the effect of this compound on the electron transport chain.
-
Principle: Mitochondrial respiration, or oxygen consumption, is measured using an oxygen electrode. The assay distinguishes between different respiratory states (State 2, State 3, and State 4) and the activity of different respiratory complexes.
-
Protocol:
-
Isolate rat liver mitochondria as described above.
-
Suspend the mitochondria (1 mg protein/mL) in a respiration buffer.
-
Add substrates for specific respiratory complexes (e.g., glutamate/malate for Complex I, succinate for Complex II).
-
Measure the basal respiration rate (State 2).
-
Add ADP (200 µM) to stimulate ATP synthesis and measure State 3 respiration.
-
The subsequent rate after ADP is consumed is State 4 respiration.
-
This compound is added before the substrates to assess its effect on these respiratory states.[2][9]
-
Respiratory Complex III Activity Assay
This assay specifically measures the enzymatic activity of Complex III (cytochrome c reductase).
-
Principle: The activity of Complex III is determined by measuring the reduction of cytochrome c at 550 nm.
-
Protocol:
-
Disrupt isolated mitochondria by freeze-thawing to expose the inner membrane enzymes.
-
Prepare a reaction medium containing 25 mM potassium phosphate (pH 7.5), 100 µM EDTA, 75 µM oxidized cytochrome c, and 0.025% (v/v) Tween-20.
-
Add the disrupted mitochondrial suspension (50 μg/mL).
-
Initiate the reaction by adding 100 µM decylubiquinol (a substrate for Complex III).
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[2][10][11]
-
ATP Synthase Activity Assay
This assay measures the rate of ATP synthesis or hydrolysis by Complex V.
-
Principle: The hydrolytic activity of ATP synthase is measured by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions, which is monitored as a decrease in absorbance at 340 nm.
-
Protocol:
-
Prepare a post-nuclear supernatant from tissue homogenates.
-
Use an assay medium containing reagents for the coupled enzymatic reaction (e.g., NADH, phosphoenolpyruvate, lactate dehydrogenase, pyruvate kinase).
-
Add the mitochondrial sample to the assay medium pre-warmed to 37°C.
-
Initiate the reaction by adding ATP.
-
Measure the decrease in absorbance at 340 nm. The oligomycin-sensitive portion of the rate is attributed to the F1Fo-ATP synthase.[5][12][13]
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound converge on the mitochondria, influencing several interconnected pathways that are critical for cell survival and function.
Inhibition of the Mitochondrial Permeability Transition Pore
This compound is a potent inhibitor of the mitochondrial permeability transition pore (PTP).[2][3] The opening of this non-selective channel in the inner mitochondrial membrane is a key event in cellular injury, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.[3] By inhibiting PTP opening, this compound preserves mitochondrial integrity and function, thereby protecting cells from death.[2] This inhibitory effect appears to be independent of its antioxidant properties.[3]
References
- 1. ATP synthase activity assay (radioactive) [protocols.io]
- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
- 11. embopress.org [embopress.org]
- 12. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining the Inhibitory Concentration of S-15176 on Respiratory Complex III
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176, a derivative of the anti-ischemic drug trimetazidine, has been investigated for its effects on cellular metabolism and mitochondrial function. Emerging evidence indicates that this compound can directly impact the mitochondrial electron transport chain. Specifically, it has been shown to inhibit the activity of respiratory complex III (ubiquinol-cytochrome c reductase), a critical enzyme in the process of oxidative phosphorylation.[1][2] These application notes provide detailed protocols for researchers to investigate and quantify the inhibitory effects of this compound on mitochondrial respiratory complex III. The protocols cover the isolation of mitochondria from rat liver, followed by a spectrophotometric assay to measure complex III activity in the presence of this compound.
Data Presentation: this compound Concentration and Complex III Inhibition
The following table summarizes the currently available quantitative data on the inhibitory effect of this compound on respiratory complex III activity. Further dose-response studies are recommended to determine the IC50 value.
| Compound | Concentration | Source of Mitochondria | Observed Effect on Complex III Activity | Reference |
| This compound | 30 µM | Rat Liver | 1.6-fold decrease in activity | [1] |
Experimental Protocols
Isolation of Mitochondria from Rat Liver
This protocol describes the isolation of mitochondria from rat liver using differential centrifugation.
Materials and Reagents:
-
Male Wistar rats (approximately 200 g)
-
Isolation Buffer I: 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2
-
Isolation Buffer II: 250 mM sucrose, 0.3 mM EGTA, 10 mM HEPES-KOH, pH 7.2
-
Final Suspension Buffer: 250 mM sucrose, 10 mM HEPES-KOH, pH 7.2
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Bradford reagent for protein quantification
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Immediately excise the liver (10-15 g) and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Homogenize the liver tissue in 50 mL of Isolation Buffer I using a Potter-Elvehjem homogenizer with three 15-second strokes at 1-minute intervals.
-
Centrifuge the homogenate at 580 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new centrifuge tube and centrifuge at 10,300 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in 10 mL of Isolation Buffer II.
-
Centrifuge the suspension at 3,400 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in 1 mL of Final Suspension Buffer.
-
Determine the mitochondrial protein concentration using the Bradford assay. The isolated mitochondria should be used within 3 hours.
Spectrophotometric Assay of Complex III Activity
This protocol measures the activity of complex III by monitoring the reduction of cytochrome c at 550 nm.
Materials and Reagents:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, pH 7.4, 5 mM MgCl₂, 2.5 mg/mL BSA (fatty acid-free)
-
Cytochrome c (oxidized form)
-
Decylubiquinol (reduced coenzyme Q analog)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor, for control)
-
This compound
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cytochrome c in Assay Buffer.
-
Prepare a stock solution of decylubiquinol.
-
Prepare stock solutions of rotenone, antimycin A, and this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
Set up a series of cuvettes or a 96-well plate for the spectrophotometer.
-
To each well/cuvette, add the Assay Buffer.
-
Add rotenone to a final concentration of 2 µM to inhibit complex I.
-
Add cytochrome c to a final concentration of 50 µM.
-
Add the desired concentrations of this compound to the test wells. For a negative control, add the solvent vehicle. For a positive inhibition control, add antimycin A.
-
Add isolated mitochondria to a final concentration of 5-10 µg/mL.
-
-
Initiation of the Reaction:
-
Start the reaction by adding decylubiquinol to a final concentration of 50-100 µM.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of cytochrome c reduction is proportional to the complex III activity.
-
-
Calculation of Activity:
-
Calculate the rate of reaction (ΔA550/min) from the linear portion of the kinetic curve.
-
The specific activity can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Visualizations
Caption: Experimental workflow for assessing this compound inhibition of Complex III.
Caption: Mechanism of this compound action on the respiratory chain.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Mitochondrial Permeability Transition Pore (mPTP) with S-15176
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death. The mPTP is implicated in various pathologies, including ischemia-reperfusion injury and neurodegenerative diseases, making it a critical target for drug development.
S-15176 is a novel anti-ischemic agent that has been shown to modulate the mPTP.[1][2] Notably, its action is independent of its antioxidant properties, suggesting a direct interaction with the pore complex.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study the mPTP in isolated mitochondria.
This compound exhibits a dual effect on the mPTP. At low concentrations (e.g., 10 µM), it inhibits the calcium-induced opening of the pore.[3] Conversely, at higher concentrations (30-50 µM), it can promote mitochondrial swelling and permeabilization, potentially through a mechanism independent of the classical mPTP.[3] This concentration-dependent activity makes this compound a valuable tool for dissecting the mechanisms of mPTP regulation.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of mPTP function.
| Concentration of this compound | Effect on Ca2+-induced Mitochondrial Swelling | Reference |
| 10 µM | Inhibition | [3] |
| 30 µM | Induction | [3] |
| 50 µM | Induction | [3] |
| Concentration of this compound | Effect on Mitochondrial Calcium Retention Capacity | Reference |
| 10 µM | Increase | [3] |
| 50 µM | Decrease |
| Concentration of this compound | Effect on Mitochondrial Membrane Potential | Reference |
| 10 µM - 50 µM | Dose-dependent decrease | [4] |
Experimental Protocols
Isolation of Rat Liver Mitochondria
A standard differential centrifugation method is used to isolate mitochondria from rat liver. All procedures should be performed at 4°C.
Reagents:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA): fatty acid-free.
Procedure:
-
Euthanize the rat according to approved institutional protocols.
-
Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.
-
Homogenize the liver tissue in isolation buffer (10 ml per gram of tissue) using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 800 x g for 10 minutes to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge it at 10,000 x g for 10 minutes to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at 10,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer without EGTA but supplemented with 0.5% BSA.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in absorbance at 540 nm, which is indicative of mitochondrial swelling due to water influx following mPTP opening.
Reagents:
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.
-
Mitochondrial Substrates: 5 mM glutamate and 5 mM malate.
-
mPTP Inducer: CaCl2 (e.g., 100 µM).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
Procedure:
-
Add isolated mitochondria (0.5 mg/mL) to a cuvette containing swelling buffer and mitochondrial substrates.
-
Pre-incubate the mitochondrial suspension with the desired concentration of this compound or vehicle control for 1-2 minutes at 25°C.
-
Initiate mPTP opening by adding the Ca2+ salt.
-
Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
Calcium Retention Capacity (CRC) Assay
This fluorometric assay measures the ability of mitochondria to sequester and retain calcium before the induction of mPTP opening.
Reagents:
-
CRC Buffer: 250 mM sucrose, 10 mM Tris-HCl, 5 mM KH2PO4, 5 mM glutamate, 5 mM malate, pH 7.4.
-
Calcium Green-5N: A fluorescent Ca2+ indicator.
-
CaCl2: A stock solution for sequential additions.
-
This compound: Stock solution in a suitable solvent.
Procedure:
-
Add isolated mitochondria (0.5 mg/mL) to a cuvette containing CRC buffer and Calcium Green-5N (e.g., 1 µM).
-
Pre-incubate with this compound or vehicle control.
-
Record the baseline fluorescence.
-
Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) every 60 seconds.
-
Monitor the fluorescence of Calcium Green-5N. Mitochondrial Ca2+ uptake will be observed as a transient increase in fluorescence followed by a return to baseline.
-
mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.
-
The total amount of Ca2+ added before this large fluorescence increase is the calcium retention capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential can be assessed using cationic fluorescent dyes like Rhodamine 123, which accumulate in the mitochondrial matrix in a potential-dependent manner.
Reagents:
-
Incubation Buffer: Same as CRC buffer.
-
Rhodamine 123: A fluorescent dye sensitive to membrane potential.
-
This compound: Stock solution in a suitable solvent.
Procedure:
-
Add isolated mitochondria (0.5 mg/mL) to a cuvette with incubation buffer.
-
Add Rhodamine 123 (e.g., 0.5 µM) and allow the fluorescence to quench as the dye accumulates in the energized mitochondria.
-
Add this compound at the desired concentration and monitor the fluorescence.
-
A subsequent increase in Rhodamine 123 fluorescence indicates mitochondrial depolarization.
Visualizations
Signaling Pathway of mPTP Modulation by this compound
Caption: this compound modulates mPTP opening in a concentration-dependent manner.
Experimental Workflow for Mitochondrial Swelling Assay
Caption: Workflow for assessing mitochondrial swelling with this compound.
Experimental Workflow for Calcium Retention Capacity Assay
Caption: Workflow for determining calcium retention capacity with this compound.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S-15176 in Animal Models of Ischemia: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of S-15176 in animal models of ischemia. This compound, a novel anti-ischemic agent, has demonstrated significant protective effects, primarily in models of hepatic ischemia-reperfusion injury.
Mechanism of Action
This compound exerts its protective effects through a multi-faceted mechanism centered on mitochondrial preservation. During ischemic events, a cascade of detrimental cellular processes is initiated, leading to cell death. A key event in this cascade is the opening of the mitochondrial permeability transition pore (PTP), a non-selective channel in the inner mitochondrial membrane.[1] The opening of the PTP disrupts mitochondrial function, leading to ATP depletion, ion dysregulation, and the release of pro-apoptotic factors.
This compound has been shown to directly inhibit the opening of the PTP, thereby preserving mitochondrial integrity and function.[1][2] This inhibition helps to maintain ATP synthesis and reduces the release of damaging reactive oxygen species (ROS).[2] Additionally, this compound possesses antioxidant properties, further contributing to its protective effects by scavenging harmful free radicals generated during ischemia and reperfusion.[3]
Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.
Caption: Signaling pathway of this compound in ischemia-reperfusion injury.
Application in Hepatic Ischemia-Reperfusion Animal Models
This compound has been extensively studied in rat models of warm hepatic ischemia-reperfusion, a common occurrence in liver surgery and transplantation. Pretreatment with this compound has been shown to significantly improve survival rates and attenuate liver damage in a dose-dependent manner.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in a rat model of 2-hour hepatic ischemia followed by reperfusion.
Table 1: Effect of this compound Pretreatment on Survival Rate
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |
| Ischemia-Reperfusion (Control) | - | 66 |
| This compound | 1.25 | 75 |
| This compound | 2.5 | 83 |
| This compound | 5 | 92 |
| This compound | 10 | 100 |
Data adapted from a study on rats subjected to 2 hours of hepatic ischemia.[3]
Table 2: Effect of this compound on Liver Function and Cellular Energy
| Parameter | Ischemia-Reperfusion (Control) | This compound (10 mg/kg/day) | Sham Operated |
| Plasma ALT (U/L) | 2800 ± 350 | 800 ± 150 | 50 ± 10 |
| Plasma AST (U/L) | 4500 ± 500 | 1500 ± 200 | 120 ± 20 |
| Liver ATP content (% of Sham) | 35 ± 5 | 86 ± 7 | 100 |
| Bile Flow (µl/min/kg) | 10 ± 2 | 35 ± 4 | 45 ± 5 |
*p < 0.05 compared to Ischemia-Reperfusion (Control) group. Data are presented as mean ± SEM.[2][3]
Experimental Protocols
This section provides a detailed protocol for a common experimental workflow used to evaluate the efficacy of this compound in a rat model of partial hepatic ischemia-reperfusion.
Experimental Workflow Diagram
Caption: Experimental workflow for hepatic ischemia-reperfusion study.
Detailed Protocol: Partial Hepatic Ischemia-Reperfusion in Rats
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Suture materials
-
Heating pad
Procedure:
-
Animal Preparation and Pre-treatment:
-
Acclimatize rats to laboratory conditions for at least one week with free access to food and water.
-
Randomly assign animals to different treatment groups (e.g., Sham, Ischemia-Reperfusion + Vehicle, Ischemia-Reperfusion + this compound at different doses).
-
Administer this compound or vehicle intramuscularly once daily for five consecutive days prior to the induction of ischemia.[2][3]
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Shave the abdominal area and disinfect with an appropriate antiseptic solution.
-
-
Induction of Ischemia:
-
Perform a midline laparotomy to expose the liver.
-
Carefully dissect and isolate the portal triad (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver (approximately 70% of the liver mass).
-
Place a microvascular clamp across the portal triad to induce ischemia. Successful occlusion is visually confirmed by the blanching of the ischemic liver lobes.
-
-
Reperfusion:
-
After the ischemic period, carefully remove the microvascular clamp to allow reperfusion of the liver lobes. Reperfusion is confirmed by the return of normal color to the liver.
-
Close the abdominal incision in layers using appropriate suture material.
-
-
Post-operative Care and Sample Collection:
-
Allow the animals to recover from anesthesia in a warm environment.
-
Monitor the animals for survival and any signs of distress.
-
At predetermined time points after reperfusion (e.g., 30 minutes, 60 minutes, or longer), re-anesthetize the animals.[2]
-
Collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST).
-
Excise the ischemic liver lobes for histological examination and determination of ATP content.
-
Sham Operation Control:
-
Sham-operated animals undergo the same surgical procedure, including isolation of the portal triad, but without the application of the vascular clamp.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with S-15176
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176 is a novel compound that has been shown to exert its effects through the inhibition of the mitochondrial permeability transition pore (PTP) and respiratory complex III. This mechanism disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequently inducing apoptosis through the intrinsic pathway. These application notes provide a detailed protocol for the induction and quantitative analysis of apoptosis in mammalian cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the pro-apoptotic potential of this compound and similar compounds that target mitochondrial function.
Data Presentation
Due to the limited availability of published quantitative flow cytometry data specifically for this compound-induced apoptosis, the following tables present representative data from a study on apoptosis induction in HCT-116 human colon cancer cells treated with Actinomycin V, a compound also known to induce apoptosis via the mitochondrial pathway. This data illustrates the expected dose-dependent increase in apoptosis that can be quantified using the described flow cytometry protocol.
Table 1: Apoptosis Induction in HCT-116 Cells after 24-hour Treatment
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 95.57 | 2.15 | 2.28 | 4.43 |
| This compound (Low Conc. equivalent) | 84.21 | 10.33 | 5.46 | 15.79 |
| This compound (Mid Conc. equivalent) | 67.26 | 21.54 | 11.20 | 32.74 |
| This compound (High Conc. equivalent) | 38.47 | 40.12 | 21.41 | 61.53 |
Data is representative and adapted from a study using Actinomycin V on HCT-116 cells to illustrate the expected outcome of the experiment.
Table 2: Statistical Summary of Apoptosis Induction
| Parameter | Control (Vehicle) | This compound (Low Conc. equivalent) | This compound (Mid Conc. equivalent) | This compound (High Conc. equivalent) |
| Mean % Total Apoptosis | 4.43 | 15.79 | 32.74 | 61.53 |
| Standard Deviation | ± 0.85 | ± 2.11 | ± 3.58 | ± 4.92 |
| p-value vs. Control | - | <0.05 | <0.01 | <0.001 |
Statistical significance is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the induction of apoptosis in a mammalian cell line of choice using this compound.
Materials:
-
Mammalian cell line (e.g., Jurkat, HeLa, or a cell line relevant to the user's research)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 µM, 20 µM, 30 µM). A vehicle control should be prepared with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental goals. Based on existing data, a significant decrease in mitochondrial membrane potential can be observed as early as 30 minutes.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into appropriately labeled tubes.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using a gentle cell scraper or a brief treatment with trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step. The cells are now ready for apoptosis analysis.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Harvested and washed cells from Protocol 1
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.
-
Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Gate the populations as follows:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing S-15176 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of S-15176 in in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] Under conditions of cellular stress, such as ischemia-reperfusion injury, the opening of the mPTP can lead to mitochondrial swelling, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately resulting in cell death.[1] By inhibiting the mPTP, this compound helps to preserve mitochondrial function and protect cells from injury.[1]
Q2: What is a typical starting dose for this compound in vivo?
Based on published studies, a common starting dose for this compound in rats is 10 mg/kg administered intraperitoneally (i.p.).[3][4] However, the optimal dose will depend on the specific animal model, the indication being studied, and the route of administration. A dose-ranging study is always recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: What are the potential side effects or toxicities associated with this compound?
In vitro studies have suggested that this compound may have a dual effect. At lower concentrations, it acts as an mPTP inhibitor, while at higher concentrations (above 30 µM in vitro), it may impair mitochondrial function.[5][6] This highlights the importance of careful dose selection to stay within the therapeutic window. In vivo toxicity data is limited, and researchers should carefully monitor animals for any signs of adverse effects.
Q4: How should I formulate this compound for in vivo administration?
One published study reports dissolving this compound in dimethyl sulfoxide (DMSO) for intraperitoneal administration.[3] The solubility of this compound in other common vehicles for in vivo use (e.g., saline, corn oil, PBS with or without solubilizing agents like Tween 80 or Cremophor EL) has not been extensively reported. It is crucial to perform solubility and stability tests for your chosen formulation prior to in vivo administration.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in my in vivo model.
-
Dosage Optimization: The 10 mg/kg dose is a starting point. Your specific model may require a higher or lower dose. Consider performing a dose-response study to identify the optimal therapeutic dose. One study in a rat liver ischemia-reperfusion model showed a dose-dependent protective effect in the range of 1.25 to 10 mg/kg/day.
-
Route of Administration: Intraperitoneal injection has been used successfully.[3] However, depending on your experimental goals, other routes like oral gavage or intravenous injection might be more appropriate. The bioavailability of this compound via different routes is not well-documented, which may impact efficacy.
-
Timing of Administration: The timing of this compound administration relative to the induced injury or disease onset is critical. In a spinal cord injury model, this compound was administered immediately after the trauma.[3] You may need to optimize the treatment window for your model.
-
Formulation Issues: Poor solubility or instability of your this compound formulation can lead to inaccurate dosing and reduced efficacy. Ensure your formulation is homogenous and stable for the duration of your experiment. Consider using a different vehicle or adding solubilizing agents if you suspect formulation problems.
Issue 2: Signs of toxicity in treated animals.
-
Dose Reduction: If you observe adverse effects, the most straightforward approach is to reduce the dose. The in vitro data suggests a narrow therapeutic window, with mitochondrial impairment occurring at higher concentrations.[5][6]
-
Monitor Mitochondrial Function: If your experimental setup allows, consider assessing mitochondrial function in tissues from treated animals to directly evaluate for any off-target effects.
-
Change of Vehicle: The vehicle itself can sometimes cause adverse reactions. If you are using a vehicle like DMSO at a high concentration, consider its potential toxicity and explore alternative, more biocompatible vehicles.
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound dosage from in vivo studies.
| Animal Model | Indication | Dose Range | Route of Administration | Dosing Frequency | Vehicle | Observed Effect | Reference |
| Rat | Spinal Cord Injury | 10 mg/kg | Intraperitoneal (i.p.) | Single dose post-injury | DMSO | Neuroprotective and anti-apoptotic effects | [3][4] |
| Rat | Liver Ischemia-Reperfusion | 1.25, 2.5, 5, 10 mg/kg | Not specified | Daily | Not specified | Dose-dependent reduction in hepatic injury |
Detailed Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Spinal Cord Injury (Adapted from[3])
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve this compound powder in 100% DMSO to achieve the desired final concentration for a 10 mg/kg dose.
-
The final injection volume should be adjusted based on the animal's body weight (e.g., 1 ml/kg).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Dosing:
-
Immediately following the induction of spinal cord injury, weigh the rat to determine the precise volume of this compound solution to be administered.
-
Administer the calculated volume of the this compound solution via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
For the vehicle control group, administer an equivalent volume of 100% DMSO.
-
-
Post-Dosing Monitoring:
-
Closely monitor the animals for any signs of distress or adverse reactions to the compound or vehicle.
-
Proceed with your planned experimental endpoints at the designated time points.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing cell death.
Caption: General workflow for an in vivo study with this compound.
References
- 1. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Difumarate Salt this compound after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting S-15176's off-target effects in experiments
This technical support center provides troubleshooting guidance for researchers using S-15176, a compound known for its anti-ischemic properties primarily through the modulation of mitochondrial functions. Due to its activity on multiple mitochondrial targets, users may encounter off-target effects. This guide is designed to help identify and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of the mitochondrial permeability transition pore (PTP), a channel whose opening is implicated in cell death pathways.[1][2] By inhibiting PTP opening, this compound can protect mitochondria and cells from injury, particularly during ischemia-reperfusion events.[1][2]
Q2: I'm observing unexpected cytotoxicity or mitochondrial dysfunction with this compound. What could be the cause?
While this compound is protective at lower concentrations by inhibiting the PTP, it can have detrimental effects at higher concentrations. These effects are often the result of engaging with off-target molecules within the mitochondria. Key off-target effects include the inhibition of respiratory complex III and ATP synthase, which can lead to a decrease in mitochondrial membrane potential and reduced ATP production.[2]
Q3: What are the known molecular targets of this compound within the mitochondria?
This compound has been shown to interact with several mitochondrial components, which can be considered on- or off-target depending on the experimental context. These include:
-
Mitochondrial Permeability Transition Pore (PTP): Inhibition of PTP opening is a primary therapeutic effect.[1][3]
-
Respiratory Complex III: this compound can inhibit this complex of the electron transport chain, impairing mitochondrial respiration.[2]
-
ATP Synthase (Complex V): The compound can both inhibit and stimulate the hydrolytic activity of this enzyme.
-
Carnitine Palmitoyltransferase I (CPT-1): this compound has been reported to inhibit this enzyme, which is involved in fatty acid oxidation.[2]
-
Protonophoric Activity: this compound has been observed to have weak protonophoric (uncoupling) activity.[3]
Q4: At what concentrations are the off-target effects of this compound typically observed?
The effects of this compound are highly concentration-dependent. Protective effects via PTP inhibition are generally observed at lower concentrations. Conversely, detrimental off-target effects tend to manifest at higher concentrations. It is crucial to perform a dose-response analysis in your specific experimental system.
Q5: How can I confirm that the phenotype I'm observing is due to an off-target effect of this compound?
Confirming an off-target effect involves a multi-pronged approach:
-
Use a Structurally Unrelated Inhibitor: Employ another inhibitor of your intended target that has a different chemical structure. If this second inhibitor does not produce the same "off-target" phenotype, it suggests the effect is specific to this compound's chemical properties.
-
Rescue Experiments: If you hypothesize that this compound is inhibiting a specific off-target (e.g., complex III), try to rescue the phenotype by providing downstream metabolites or bypassing the inhibited step.
-
Direct Measurement of Off-Target Activity: Utilize specific assays to measure the activity of potential off-targets (e.g., complex III, ATP synthase) in the presence of this compound at the concentrations used in your primary experiment.
Quantitative Data Summary
Precise IC50 or Ki values for this compound against its various targets are not consistently reported in the literature. The following table summarizes the effective concentrations at which its different effects have been observed.
| Target/Effect | Effective Concentration Range | Observed Effect | Reference |
| Mitochondrial Permeability Transition Pore (PTP) | ~10 µM | Inhibition of Ca2+-induced mitochondrial swelling | [2] |
| Mitochondrial Respiration (Complex III) | 10 to 50 µM | Dose-dependent decrease in mitochondrial membrane potential and respiration | [2] |
| ATP Synthase | >50 nmol/mg protein | Inhibition of ATP synthase activity and stimulation of hydrolytic activity | |
| General Mitochondrial Toxicity | ≥30 µM | Induction of high-amplitude mitochondrial swelling and impaired function | [2] |
| Carnitine Palmitoyltransferase I (CPT-1) | Not specified in detail | Reported inhibition | [2] |
Experimental Protocols
To assist in troubleshooting, here are summaries of key experimental protocols to assess the potential off-target effects of this compound.
Mitochondrial Permeability Transition Pore (PTP) Opening Assay
This assay is used to determine if this compound is inhibiting the opening of the PTP in your experimental system.
-
Principle: PTP opening leads to mitochondrial swelling and dissipation of the mitochondrial membrane potential. This can be measured spectrophotometrically as a decrease in absorbance at 540 nm (for swelling) or by using fluorescent dyes that are sensitive to membrane potential (e.g., TMRM, JC-1).
-
Methodology (Mitochondrial Swelling):
-
Isolate mitochondria from your cells or tissue of interest.
-
Resuspend the mitochondrial pellet in a buffer containing a respiratory substrate.
-
Pre-incubate the mitochondria with various concentrations of this compound or a vehicle control.
-
Induce PTP opening using a triggering agent such as Ca2+ plus phosphate.
-
Monitor the change in absorbance at 540 nm over time in a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
-
Expected Result with this compound: At effective concentrations, this compound should inhibit the Ca2+-induced decrease in absorbance, indicating a blockage of PTP-mediated swelling.
Mitochondrial Respiration Assay (Complex III Activity)
This assay helps determine if this compound is inhibiting the electron transport chain, particularly at Complex III.
-
Principle: Mitochondrial respiration is measured as the rate of oxygen consumption. By providing substrates that donate electrons specifically to different complexes of the electron transport chain, the activity of individual complexes can be assessed.
-
Methodology (using high-resolution respirometry, e.g., Oroboros Oxygraph or Seahorse XF Analyzer):
-
Isolate mitochondria or permeabilize cells to allow for the direct delivery of substrates.
-
Add the mitochondria/cells to the respirometer chamber containing a respiration buffer.
-
Add a substrate for Complex II (e.g., succinate) along with a Complex I inhibitor (e.g., rotenone) to specifically measure the activity downstream of Complex I.
-
After establishing a baseline respiration rate, inject this compound at the desired concentration.
-
Monitor the change in oxygen consumption. A decrease in oxygen consumption after the addition of this compound suggests inhibition of Complex III (or other downstream components).
-
-
Expected Result with this compound: At higher concentrations, this compound is expected to decrease the rate of oxygen consumption when a Complex II substrate is used, indicating an inhibitory effect on Complex III.
ATP Synthase Activity Assay
This protocol allows for the measurement of ATP synthesis or hydrolysis by ATP synthase (Complex V).
-
Principle: The activity of ATP synthase can be measured in two ways: ATP synthesis (in the presence of ADP and a proton gradient) or ATP hydrolysis (the reverse reaction). A common method is a coupled enzyme assay where the production of ADP during ATP hydrolysis is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
-
Methodology (ATP Hydrolysis):
-
Isolate mitochondria and solubilize them with a mild detergent to expose the ATP synthase.
-
To a reaction buffer containing NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase, add the mitochondrial preparation.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
To confirm the specificity of the activity, perform a parallel experiment in the presence of a known ATP synthase inhibitor (e.g., oligomycin). The difference in the rate of NADH oxidation between the inhibited and uninhibited samples represents the ATP synthase activity.
-
Test the effect of this compound by pre-incubating the mitochondrial preparation with the compound before adding ATP.
-
-
Expected Result with this compound: this compound may either inhibit or, in some contexts, stimulate the rate of ATP hydrolysis, as it has been reported to have complex modulatory effects on ATP synthase.
Visualizations
Caption: Multiple mitochondrial targets of this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logic map of observations to potential causes.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sm.unife.it [sm.unife.it]
How to prevent S-15176 degradation in solution
This technical support center provides guidance on the prevention of S-15176 degradation in solution, addressing common issues researchers may encounter during their experiments.
Troubleshooting and FAQs
Q1: My this compound solution has changed color. What does this indicate and is it still usable?
A change in the color of your this compound solution, such as turning yellow or brown, may indicate degradation. This could be due to oxidation of the thiophenol or other structural components of the molecule, particularly if the solution has been exposed to light, air (oxygen), or is not at the appropriate pH. It is recommended to prepare fresh solutions if any discoloration is observed, as the presence of degradation products could impact experimental results.
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not redissolve, it may indicate degradation or the formation of insoluble aggregates. In such cases, it is advisable to prepare a fresh stock solution.
Q3: How can I minimize the risk of oxidation of my this compound solution?
The thiophenol moiety in this compound is susceptible to oxidation, which can lead to the formation of disulfide dimers. To minimize oxidation:
-
Use deoxygenated solvents to prepare your solutions. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.
-
Store solutions under an inert atmosphere (argon or nitrogen).
-
Avoid prolonged exposure to air.
-
Consider adding a suitable antioxidant to your buffer system if compatible with your experimental setup.
Q4: What is the recommended solvent and storage condition for this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound, with a solubility of at least 16 mg/mL. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies on other small molecules in DMSO suggest that minimizing water content in the DMSO is crucial for long-term stability.[1][2]
Q5: Is this compound sensitive to pH?
While specific data for this compound is unavailable, studies on the related compound trimetazidine suggest potential for degradation under acidic conditions. Additionally, the piperazine and thiophenol groups in this compound have pKa values that mean their protonation state will change with pH, which could influence stability. Thiophenols are more susceptible to oxidation at basic pH.[3] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) unless your experimental protocol requires otherwise.
Q6: Should I protect my this compound solutions from light?
Yes, it is good practice to protect solutions of photosensitive compounds from light. The aromatic rings and the thiophenol group in this compound could be susceptible to photodegradation.[4] Store solutions in amber vials or wrap containers in aluminum foil and keep them in the dark whenever possible.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at 2-8°C. | Supplier recommendation. |
| Solution Storage | Store stock solutions in DMSO at -20°C or -80°C in aliquots. | Minimizes degradation and avoids repeated freeze-thaw cycles. |
| Solvent | High-purity, anhydrous DMSO for stock solutions. | This compound is soluble in DMSO. Low water content enhances stability.[1][2] |
| pH of Aqueous Solutions | Maintain a neutral pH range (6.5-7.2). | Thiophenols can be more prone to oxidation at basic pH.[3][5] |
| Light Exposure | Protect from light. | Aromatic and thiophenol groups can be photosensitive.[4] |
| Oxygen Exposure | Use deoxygenated solvents and store under inert gas (argon or nitrogen). | The thiophenol moiety is susceptible to oxidation.[3][6] |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | Repeated cycling can promote degradation and precipitation.[2] |
Experimental Protocol: Assessing this compound Stability
To determine the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves intentionally exposing the compound to various stress conditions and monitoring its degradation over time.
Objective: To evaluate the stability of this compound in a specific solvent and buffer system under various stress conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Incubator and/or water bath
-
Photostability chamber or light source
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution with your experimental buffer to the final working concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the test solution to ~2 with HCl.
-
Basic Hydrolysis: Adjust the pH of the test solution to ~12 with NaOH.
-
Oxidation: Add a small amount of H₂O₂ (e.g., 3%) to the test solution.
-
Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 40°C, 60°C).
-
Photodegradation: Expose the test solution to a controlled light source (e.g., UV lamp).
-
Control: Keep a test solution at the recommended storage condition (e.g., -20°C in the dark).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis:
-
Analyze the samples by HPLC.
-
Monitor the peak area of the parent this compound compound and look for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
-
Data Interpretation: Plot the percentage of this compound remaining versus time for each condition to determine the rate of degradation.
Visualizing this compound Degradation Pathways
The following diagram illustrates the potential factors that can lead to the degradation of this compound in solution and the recommended preventative measures.
Caption: Factors contributing to this compound degradation and preventative measures.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 6. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Validating the activity of S-15176 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and validation of S-15176, a known inhibitor of the mitochondrial permeability transition pore (mPTP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anti-ischemic agent that primarily functions by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[1] This inhibition helps to maintain mitochondrial integrity and function, particularly under conditions of cellular stress like ischemia-reperfusion injury.[1] While this compound also possesses antioxidant properties, its protective effects on mitochondria are independent of this activity.[1]
Q2: What are the known molecular targets of this compound?
A2: The primary target of this compound is the mitochondrial permeability transition pore (mPTP). Additionally, it has been reported to inhibit the enzymatic activity of respiratory complex III in the electron transport chain. It has also been shown to inhibit carnitine palmitoyltransferase I (CPT-1), with a reported IC50 of 50.8 μM.
Q3: How should I prepare and store stock solutions of this compound?
A3: Based on available literature, this compound can be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and ensure it is fully dissolved before diluting to the final working concentration in your experimental buffer or medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. Based on published data, concentrations around 10 µM have been shown to effectively inhibit Ca2+-induced mPTP opening. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Be aware that at higher concentrations (30-50 µM), this compound has been observed to induce mitochondrial depolarization and may promote the permeabilization of the mitochondrial membrane, which is contrary to its inhibitory effect at lower concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound observed. | Inactive stock solution: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Validate the activity of the new stock solution using a reliable positive control assay (see Experimental Protocols below). |
| Suboptimal concentration: The concentration of this compound may be too low to elicit an effect in your experimental system. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM). | |
| Assay insensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound. | Consider using a more direct or sensitive assay for mPTP opening, such as the mitochondrial swelling assay or a calcein-cobalt quenching assay. | |
| Contradictory or unexpected results (e.g., increased mitochondrial depolarization). | High concentration of this compound: As noted in the literature, concentrations of 30-50 µM and higher can have effects opposite to the intended inhibition of mPTP, including inducing mitochondrial depolarization. | Carefully review the concentrations used in your experiment. If high concentrations were used, repeat the experiment with a lower concentration range (e.g., 1-20 µM). |
| Off-target effects: this compound may have other cellular targets besides the mPTP that could contribute to the observed phenotype. | Review the literature for known off-target effects of this compound. Consider using a structurally different mPTP inhibitor as a control to confirm that the observed effect is specific to mPTP inhibition. | |
| High background or variability in assays. | DMSO toxicity: The final concentration of DMSO in the assay may be too high, leading to cellular stress and confounding results. | Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Include a vehicle control (DMSO alone) in all experiments to account for any solvent effects. |
| Cell health: The cells used in the experiment may be unhealthy or stressed, leading to inconsistent mitochondrial function. | Ensure cells are healthy and in the logarithmic growth phase. Minimize handling stress and ensure proper culture conditions. |
Experimental Protocols for Validating this compound Activity
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume that occurs upon mPTP opening. Inhibition of this swelling by this compound confirms its activity.
Materials:
-
Isolated mitochondria
-
Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, and EGTA)
-
Swelling buffer (e.g., containing KCl, MOPS, and respiratory substrates like glutamate and malate)
-
CaCl₂ solution (inducer of mPTP opening)
-
This compound stock solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Prepare isolated mitochondria from your tissue or cell line of interest.
-
Resuspend the mitochondrial pellet in swelling buffer to a final concentration of 0.25-0.5 mg/mL.
-
Pre-incubate the mitochondrial suspension with varying concentrations of this compound or vehicle (DMSO) for 5-10 minutes at room temperature.
-
Transfer the suspension to a cuvette and place it in the spectrophotometer.
-
Record the baseline absorbance at 540 nm for 1-2 minutes.
-
Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 100-500 µM).
-
Monitor the decrease in absorbance at 540 nm over time (typically 10-20 minutes). A decrease in absorbance indicates mitochondrial swelling.
-
Compare the rate and extent of swelling in the presence and absence of this compound.
| Parameter | Description |
| Initial Absorbance | Baseline absorbance at 540 nm before the addition of CaCl₂. |
| Rate of Swelling | The rate of decrease in absorbance over time after CaCl₂ addition. |
| Maximum Swelling | The maximum decrease in absorbance reached. |
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm). In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization (a consequence of mPTP opening), JC-1 remains in its monomeric form and fluoresces green. This compound should prevent the loss of red fluorescence in the presence of an mPTP inducer.
Materials:
-
Cells in culture
-
This compound stock solution
-
mPTP inducer (e.g., a calcium ionophore like ionomycin or a toxicant that induces oxidative stress)
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired pre-incubation time.
-
Induce mPTP opening by adding the chosen inducer. Include a positive control for depolarization (e.g., CCCP).
-
Remove the treatment media and incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells with assay buffer.
-
Measure the red and green fluorescence using a fluorescence microscope or plate reader.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
| Measurement | Excitation (nm) | Emission (nm) |
| JC-1 Aggregates (Red) | ~585 | ~590 |
| JC-1 Monomers (Green) | ~514 | ~529 |
Visualizations
Caption: Experimental workflow for validating this compound activity.
References
Technical Support Center: Interpreting Unexpected Results from S-15176 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the anti-ischemic agent S-15176.
Frequently Asked Questions (FAQs)
Q1: My cells show increased signs of mitochondrial stress (e.g., depolarization) at higher concentrations of this compound. Isn't this compound supposed to be protective?
A1: This is a documented, dose-dependent paradoxical effect of this compound. While low concentrations (typically ≤ 10 µM) are protective by inhibiting the mitochondrial permeability transition pore (MPTP), higher concentrations (>30 µM) can induce mitochondrial dysfunction.[1][2] This is attributed to off-target effects, including the inhibition of respiratory complex III and an increase in the non-specific permeability of the inner mitochondrial membrane.[1][3][4]
Q2: I am not observing the expected protective effects of this compound against apoptosis. What could be the reason?
A2: Several factors could contribute to this:
-
Concentration: Ensure you are using a concentration within the protective range (typically below 30 µM). Higher concentrations can be cytotoxic.[1]
-
Cell Type: The metabolic state of your cells can influence the outcome. Cells that are highly reliant on oxidative phosphorylation may be more sensitive to the off-target effects of this compound on the electron transport chain.
-
Inducing Stimulus: this compound is a universal inhibitor of the mitochondrial permeability transition (PT), effective against various inducers like Ca2+, inorganic phosphate, and silver ions.[5][6] However, if your apoptotic stimulus bypasses the classical MPTP-mediated pathway, the protective effects of this compound may be diminished.
-
Experimental Timepoint: The protective effects of this compound are primarily focused on inhibiting the early stages of apoptosis involving mitochondrial dysfunction. If you are assessing apoptosis at a very late timepoint, the initial protective effect might be masked.
Q3: Is the antioxidant property of this compound responsible for its protective effects?
A3: While this compound does exhibit antioxidant properties, studies have shown that its primary protective mechanism against ischemia-reperfusion injury is the inhibition of the mitochondrial permeability transition pore (PTP), which is independent of its antioxidant activity.[5] Experiments with a trimetazidine derivative lacking antioxidant activity still demonstrated PTP inhibition.[5]
Q4: I am observing a decrease in ATP levels after this compound treatment. Why is this happening?
A4: A decrease in ATP levels, particularly at higher concentrations of this compound, is an expected off-target effect. This is due to the compound's ability to inhibit respiratory complex III of the electron transport chain, leading to reduced oxidative phosphorylation.[1][4] Additionally, at higher concentrations, this compound can act as a mitochondrial uncoupler and inhibit ATP synthase activity, further contributing to ATP depletion.[2]
Q5: Does this compound affect cellular signaling pathways other than those directly related to mitochondria?
A5: The primary documented effects of this compound are centered on mitochondrial function. It has been shown to inhibit carnitine palmitoyltransferase I (CPT-1), which shifts metabolism from fatty acid oxidation to glucose oxidation.[7] This can have downstream effects on various metabolic pathways. However, there is limited information on its direct impact on non-mitochondrial signaling cascades. If you observe unexpected changes in pathways like MAPK or NF-κB, it could be an indirect consequence of mitochondrial stress or a novel, undocumented effect.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Increased Cell Death/Cytotoxicity | High concentration of this compound leading to off-target mitochondrial toxicity.[1][2] | Perform a dose-response experiment to determine the optimal protective concentration for your specific cell type and experimental conditions. Start with a low concentration (e.g., 1-10 µM). |
| No Protective Effect Observed | The apoptotic stimulus is independent of the mitochondrial permeability transition pore. | Use a positive control known to be inhibited by MPTP inhibitors (e.g., Ca2+ overload) to confirm the activity of your this compound stock. Consider using an alternative stimulus. |
| Variable Results Between Experiments | Inconsistent cell health or metabolic state. | Standardize cell culture conditions, including passage number, seeding density, and media composition. Ensure cells are in a consistent metabolic state before treatment. |
| Decreased Mitochondrial Respiration | Inhibition of respiratory complex III by this compound.[1][4] | Measure the activity of individual respiratory chain complexes to confirm the specific site of inhibition. This is an expected off-target effect at higher concentrations. |
| Unexpected Changes in Gene Expression | Indirect effects of mitochondrial stress or metabolic reprogramming. | Perform a time-course experiment to distinguish early, direct effects from later, secondary responses. Correlate gene expression changes with markers of mitochondrial function. |
Quantitative Data Summary
| Parameter | This compound Concentration | Effect | Reference |
| Mitochondrial Permeability Transition Pore (MPTP) Inhibition | 10 µM | Suppression of Ca2+-induced mitochondrial swelling | [1] |
| Mitochondrial Membrane Potential | 10 - 50 µM | Dose-dependent decrease | [4] |
| H₂O₂ Production | 10 - 30 µM | Significant inhibition | [1] |
| H₂O₂ Production | 50 µM | Returned to control levels | [1] |
| Calcium Retention Capacity | > 30 µM | Reduced | [4] |
| Respiratory Complex III Activity | > 30 µM | Direct inhibition | [1][4] |
| ATP Synthase Activity | > 50 nmol/mg protein | Inhibition | [2] |
Experimental Protocols
Measurement of Mitochondrial Permeability Transition Pore (MPTP) Opening
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Calcein-AM
-
Cobalt Chloride (CoCl₂)
-
Ionomycin (or other Ca2+ ionophore)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat cells with this compound and the desired stimulus in a multi-well plate. Include appropriate controls (untreated, stimulus only).
-
Prepare a loading solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the Calcein-AM/CoCl₂ loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
For a positive control for MPTP opening, add a Ca2+ ionophore like ionomycin (1 µM) to a set of wells during the last 5 minutes of incubation.
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Analyze the fluorescence using a fluorescence microscope (ex/em ~494/517 nm) or a flow cytometer. A decrease in mitochondrial calcein fluorescence indicates MPTP opening.
Assessment of Mitochondrial Respiratory Complex III Activity
This protocol is based on spectrophotometric measurement of cytochrome c reduction.
Materials:
-
Isolated mitochondria from control and treated cells
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Decylubiquinol (reduced Coenzyme Q analog)
-
Cytochrome c (oxidized)
-
Antimycin A (Complex III inhibitor)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from your control and this compound-treated cells using a standard mitochondrial isolation protocol.
-
Determine the protein concentration of your mitochondrial preparations.
-
In a cuvette, add assay buffer, a standardized amount of mitochondrial protein (e.g., 20-50 µg), and oxidized cytochrome c (e.g., 50 µM).
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately measure the increase in absorbance at 550 nm over several minutes. This represents the reduction of cytochrome c.
-
As a negative control, pre-incubate a sample with the Complex III inhibitor, Antimycin A, before adding the substrate.
-
Calculate the rate of cytochrome c reduction and normalize it to the amount of mitochondrial protein used. A lower rate in the this compound-treated sample indicates Complex III inhibition.
Visualizations
Caption: Known mitochondrial targets of this compound.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Difumarate Salt this compound after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for S-15176 efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with S-15176. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a derivative of trimetazidine that primarily targets mitochondrial function.[1] It has been shown to inhibit the mitochondrial permeability transition pore (PTP), a non-selective channel in the inner mitochondrial membrane. Additionally, this compound can inhibit the enzymatic activity of the respiratory complex III in the electron transport chain.[1] At lower concentrations, it can protect mitochondria, while at higher concentrations (above 30 µM), it may induce mitochondrial dysfunction.[1][2][3]
Q2: I am observing a dual effect of this compound on my cells – protective at low doses and toxic at high doses. Is this expected?
A2: Yes, this is an expected behavior for this compound. At low concentrations (typically below 50 nmol/mg mitochondrial protein), this compound can be protective by inhibiting the mitochondrial permeability transition pore and maintaining the mitochondrial membrane potential.[2][3] However, at higher concentrations, it can lead to a collapse of the mitochondrial potential and inhibit ATP synthase, leading to cytotoxicity.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary targets (PTP and Complex III), this compound has been shown to interact with other mitochondrial components. It can inhibit the ATP synthase and stimulate the hydrolytic activity of the enzyme.[2] It also possesses antioxidant properties, though its PTP inhibitory effect is independent of this activity.[4] Researchers should be aware of these potential off-target effects when interpreting their data.
Q4: What is the best way to prepare this compound for in vitro experiments?
A4: this compound is often supplied as a difumarate salt. It is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. For cell-based assays, further dilution in the appropriate cell culture medium is necessary. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent results in mitochondrial membrane potential (ΔΨm) assays.
Q: I am using a fluorescent dye to measure ΔΨm after this compound treatment, but my results are highly variable. What could be the cause?
A: Variability in ΔΨm assays can arise from several factors. Here is a troubleshooting workflow to help you identify the potential cause:
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction. | Sigma-Aldrich [merckmillipore.com]
- 4. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of S-15176 and Alternative CPT-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the validation of S-15176's effect on Carnitine Palmitoyltransferase-1 (CPT-1) activity, with a comparative analysis of alternative inhibitors supported by experimental data.
This guide provides an objective comparison of the CPT-1 inhibitor this compound with other notable alternatives, including etomoxir, perhexiline, amiodarone, and ST1326. The information is presented to aid researchers in evaluating these compounds for their studies.
Quantitative Comparison of CPT-1 Inhibitors
The inhibitory potency of this compound and its alternatives against CPT-1 is summarized in the table below. The half-maximal inhibitory concentration (IC50) values are presented, indicating the concentration of the inhibitor required to reduce CPT-1 activity by 50%. It is important to note that experimental conditions, such as tissue source and species, can influence these values.
| Compound | IC50 (µM) | Tissue | Species | Key Characteristics |
| This compound | 16.8[1] | Heart Mitochondria | Rat | Non-competitive inhibitor.[1] |
| 50.8[1] | Liver Mitochondria | Rat | ||
| Etomoxir | 0.005 - 0.02 | - | - | Irreversible inhibitor of CPT-1a. |
| Perhexiline | 77[2] | Heart Mitochondria | Rat | Competitive inhibitor with respect to palmitoyl-CoA.[2] |
| 148[3] | Liver Mitochondria | Rat | ||
| Amiodarone | 228[2] | Heart Mitochondria | Rat | |
| ST1326 (Teglicar) | 0.68[4] | Liver CPT-1 | - | Selective and reversible inhibitor.[4][5] |
Experimental Protocols
Accurate assessment of CPT-1 inhibition requires robust experimental protocols. The following section details the methodology used to validate the effect of this compound on CPT-1 activity, along with a common alternative method.
Protocol for Determining CPT-1 Inhibition by this compound (Radioisotope Forward Assay)
This protocol is based on the methodology described in the study by Morin et al. (2001).[1]
1. Mitochondrial Isolation:
-
Rat heart and liver tissues are homogenized in a buffer containing sucrose, Tris-HCl, and EDTA.
-
The homogenate is centrifuged to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in the assay buffer.
2. CPT-1 Activity Assay:
-
The assay mixture contains Tris-HCl buffer, BSA (fatty acid-free), KCl, KCN, and L-[³H]carnitine.
-
The reaction is initiated by the addition of palmitoyl-CoA.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by the addition of perchloric acid.
-
The radiolabeled palmitoylcarnitine formed is extracted with butanol and quantified using a scintillation counter.
3. Inhibition Assay:
-
Various concentrations of this compound (or other inhibitors) are pre-incubated with the mitochondrial preparation before the addition of palmitoyl-CoA.
-
The CPT-1 activity is measured at each inhibitor concentration.
-
The IC50 value is calculated from the dose-response curve.
Alternative Protocol: Seahorse XF Analyzer-Based CPT-1 Activity Assay
This method measures CPT-1-mediated respiration in intact cells or isolated mitochondria.
1. Cell/Mitochondria Preparation:
-
Cells are seeded in a Seahorse XF microplate. For isolated mitochondria, a specific amount is added to each well.
2. Assay Medium:
-
A substrate-limited medium containing a long-chain fatty acid (e.g., palmitate conjugated to BSA) is used.
3. Inhibitor Treatment:
-
The inhibitor (e.g., etomoxir) is injected into the wells during the assay to measure its effect on oxygen consumption rate (OCR).
4. Data Analysis:
-
The change in OCR upon inhibitor addition is used to determine the CPT-1-dependent respiration and the inhibitory effect of the compound.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of CPT-1 and the experimental workflows described above.
Caption: CPT-1 Signaling Pathway and Inhibition.
Caption: CPT-1 Inhibition Assay Workflows.
References
- 1. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. hilarispublisher.com [hilarispublisher.com]
Cross-Validation of S-15176's Mechanism in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound S-15176, focusing on its mechanism of action within the mitochondria. While direct cross-validation of this compound's effects in multiple distinct cell lines is limited in publicly available literature, this document synthesizes the existing data from studies on isolated mitochondria and provides a comparative framework with related compounds, Trimetazidine and Olesoxime.
This compound: Mechanism of Action at the Mitochondrial Level
This compound, a derivative of the anti-ischemic drug Trimetazidine (TMZ), primarily targets cellular mitochondria, the powerhouses of the cell.[1][2] Its mechanism is multifaceted, impacting key mitochondrial functions that are crucial for cell survival and metabolism.
The primary reported mechanisms of this compound include:
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): this compound has been shown to inhibit the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[3] This pore's prolonged opening can lead to mitochondrial swelling, rupture, and subsequent cell death. This compound's inhibitory action on the mPTP is considered a key component of its cytoprotective effects, a mechanism that is independent of its antioxidant properties.[3]
-
Inhibition of Respiratory Complex III: this compound has been demonstrated to impair the function of Complex III (Ubiquinol-cytochrome c reductase) of the electron transport chain.[1] This inhibition can lead to a decrease in mitochondrial respiration and ATP production.
-
Modulation of Mitochondrial Membrane Potential (ΔΨm): The compound exhibits a dose-dependent effect on ΔΨm. At lower concentrations, it can be protective, while at higher concentrations (above 30 µM), it can induce mitochondrial depolarization.[1]
-
Reduction of Reactive Oxygen Species (ROS) Production: At lower concentrations (10 and 30 µM), this compound has been observed to inhibit the production of hydrogen peroxide (H₂O₂) by mitochondria.[1]
Signaling Pathway of this compound in Mitochondria
Caption: Signaling pathway of this compound within the mitochondrion.
Performance Data of this compound (from Isolated Mitochondria Studies)
Currently, there is a lack of published data directly comparing the cytotoxic or mechanistic effects of this compound across a panel of different cell lines. The available quantitative data is derived from studies on isolated rat liver and thymocyte mitochondria.
Table 1: Effect of this compound on Mitochondrial Parameters in Isolated Rat Mitochondria
| Parameter | Tissue Source | Concentration | Observed Effect | Reference |
| Mitochondrial Swelling (mPTP opening) | Rat Liver | 10 µM | Suppression of Ca²⁺-induced swelling | [1] |
| Mitochondrial Membrane Potential | Rat Thymocytes | 10 µM | Dose-dependent decrease | [1] |
| 30 µM | Complete depolarization | [1] | ||
| H₂O₂ Production | Rat Liver | 10 µM | Significant inhibition | [1] |
| 30 µM | Significant inhibition | [1] | ||
| 50 µM | Returned to control levels | [1] | ||
| Complex III Activity | Rat Liver | > 10 µM | Inhibition of succinate-driven respiration | [1] |
Comparison with Alternative Mitochondrial-Targeting Compounds
To provide a comparative context, this section details the mechanisms and available cell line data for Trimetazidine (the parent compound of this compound) and Olesoxime, another mitochondrial-targeting agent.
Trimetazidine (TMZ)
Trimetazidine is an anti-ischemic drug that acts as a metabolic modulator.[4] Its primary mechanism involves inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[5] This leads to increased ATP production for the same amount of oxygen consumed.[5]
Table 2: Cytotoxic and Mechanistic Effects of Trimetazidine in Cancer Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| PANC-1 (Pancreatic) | Cell Viability | High concentrations | Significant reduction | [4] |
| Apoptosis | Combined with Abraxane/Gemcitabine | Significant increase | [4] | |
| ATP Levels | High concentrations | Significant reduction | [4] | |
| MCF-7 (Breast) | Cytotoxicity (IC₅₀) | 2.95 µM | Cytotoxic action | [6] |
| Cell Viability | 50, 100, 250 µM | Dose-dependent decrease | [7] | |
| ATP Levels | Low concentration | Increased | [7] | |
| ATP Levels | High concentration | Decreased | [7] |
Olesoxime (TRO19622)
Olesoxime is a neuroprotective compound that targets the outer mitochondrial membrane.[8] Its mechanism of action involves preventing the opening of the mitochondrial permeability transition pore, particularly in response to stress signals like oxidative stress.[8] Unlike this compound, its effect on calcium-induced mPTP opening in isolated mitochondria is reported to be modest.[8]
No direct IC₅₀ or comparative mitochondrial function data for Olesoxime across different cell lines was identified in the reviewed literature.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is a common method for assessing mitochondrial health. The JC-1 dye exhibits potential-dependent accumulation in mitochondria.
Workflow for Mitochondrial Membrane Potential Assay
Caption: Workflow for measuring mitochondrial membrane potential using JC-1.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or alternative compounds for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a JC-1 staining solution in cell culture medium. Remove the treatment medium from the cells and add the JC-1 solution.
-
Incubation: Incubate the plate at 37°C in the dark for 15-30 minutes.
-
Washing: Gently wash the cells with an appropriate assay buffer to remove the staining solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Mitochondrial Swelling Assay (mPTP Opening)
This assay spectrophotometrically measures the swelling of isolated mitochondria, which is an indicator of mPTP opening.
Workflow for Mitochondrial Swelling Assay
Caption: Workflow for the mitochondrial swelling assay.
Protocol Steps:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Resuspension: Resuspend the isolated mitochondria in a swelling buffer (e.g., containing KCl, MOPS, and respiratory substrates).
-
Pre-incubation: Pre-incubate the mitochondrial suspension with this compound or alternative compounds.
-
Induction of Swelling: Initiate mitochondrial swelling by adding an mPTP opening inducer, such as a high concentration of calcium chloride.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
Mitochondrial Complex III Activity Assay
This assay measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.
Workflow for Complex III Activity Assay
Caption: Workflow for the mitochondrial Complex III activity assay.
Protocol Steps:
-
Mitochondria Isolation: Isolate mitochondria as described previously.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a substrate for Complex III (e.g., decylubiquinol), and a detergent to permeabilize the mitochondrial membranes.
-
Sample Preparation: Add the isolated mitochondria to the reaction mixture, with and without this compound or alternative compounds.
-
Initiate Reaction: Start the reaction by adding oxidized cytochrome c.
-
Kinetic Measurement: Measure the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the rate of cytochrome c reduction and thus reflects the activity of Complex III.
Conclusion and Future Directions
This compound is a promising mitochondrial-targeting compound with a clear mechanism of action involving the inhibition of the mitochondrial permeability transition pore and Complex III. The current body of evidence, primarily from studies on isolated mitochondria, strongly suggests its potential to modulate cellular bioenergetics and survival.
However, a critical gap in the literature is the lack of comprehensive studies comparing the effects of this compound across a panel of diverse cell lines. Such studies are essential to understand the cell-type-specific responses to this compound and to identify potential therapeutic applications, particularly in diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders and certain cancers. Future research should focus on:
-
Determining the IC₅₀ values of this compound in a variety of cancer and non-cancer cell lines.
-
Quantitatively comparing the effects of this compound on mitochondrial membrane potential, ATP production, and ROS levels across different cell types.
-
Conducting head-to-head comparative studies of this compound with other mitochondrial-targeting agents like Olesoxime and Trimetazidine in the same cell line models.
Addressing these research questions will be crucial for the further development and potential clinical translation of this compound.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound Difumarate Salt on Ultrastructure and Functions of Liver Mitochondria of C57BL/6 Mice with Streptozotocin/High-Fat Diet-Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetazidine alone or in combination with gemcitabine and/or abraxane decreased cell viability, migration and ATP levels and induced apoptosis of human pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Antitumor effect of trimetazidine in a model of solid Ehrlich carcinoma is mediated by inhibition of glycolytic pathway and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of trimetazidine on anticancer activity and toxicity of abraxane in MCF-7 breast cancer cells (2022) | Zülal Atlı Şekeroğlu | 4 Citations [scispace.com]
- 8. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-15176 and Other Partial Fatty Acid Oxidation (pFOX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-15176 and other prominent partial fatty acid oxidation (pFOX) inhibitors. By shifting the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation, pFOX inhibitors represent a significant therapeutic strategy for ischemic heart disease.[1] This analysis delves into the performance and mechanisms of action of these compounds, supported by available experimental data.
Overview of pFOX Inhibitors
Partial fatty acid oxidation (pFOX) inhibitors are a class of drugs that modulate cellular energy metabolism. In ischemic conditions, the heart relies heavily on fatty acid β-oxidation for ATP production, a process that consumes more oxygen per unit of ATP generated compared to glucose oxidation. By partially inhibiting fatty acid oxidation, these drugs force a metabolic shift towards glucose utilization, thereby improving cardiac efficiency and function during periods of reduced oxygen supply.
Comparative Performance of pFOX Inhibitors
The following tables summarize the available quantitative data for this compound and other key pFOX inhibitors. It is important to note that the IC50 values presented are collated from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Inhibitory Potency (IC50) of pFOX Inhibitors against Primary Targets
| Inhibitor | Primary Target(s) | Test System | IC50 |
| This compound | Carnitine Palmitoyltransferase-1 (CPT-1) | Rat Heart Mitochondria | 16.8 µM[2] |
| Rat Liver Mitochondria | 50.8 µM[2] | ||
| Mitochondrial Permeability Transition Pore (PTP) | Rat Liver Mitochondria (induced by tert-butylhydroperoxide) | 45.7 µM | |
| Ranolazine | Late Sodium Current (INa,late) | HEK293 cells expressing R1623Q mutant Na+ channels | Tonic block: 7.45 µM, Use-dependent block (5 Hz): 1.94 µM[3] |
| Peak Sodium Current (INa,peak) | HEK293 cells expressing R1623Q mutant Na+ channels | Tonic block: 95.3 µM, Use-dependent block (5 Hz): 24.6 µM[3] | |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (LC-3-KAT) | Isolated rat heart mitochondria | ~75 nM[4] |
| Perhexiline | Carnitine Palmitoyltransferase-1 (CPT-1) & Carnitine Palmitoyltransferase-2 (CPT-2) | Human HepG2 cells | 11.3 µM (cytotoxicity)[4] |
| Etomoxir | Carnitine Palmitoyltransferase-1a (CPT-1a) | Irreversible inhibitor | 5-20 nM[5] |
Table 2: Overview of Mechanism of Action and Key Features
| Inhibitor | Primary Mechanism of Action | Key Features |
| This compound | Inhibition of CPT-1, leading to a shift from fatty acid to glucose oxidation. Also inhibits the mitochondrial permeability transition pore (PTP). | A derivative of trimetazidine. Demonstrates anti-ischemic properties. Its action on PTP suggests a role in protecting against ischemia-reperfusion injury. |
| Ranolazine | Primarily inhibits the late inward sodium current (INa,late), reducing intracellular sodium and subsequent calcium overload.[6] Secondary effects include partial inhibition of fatty acid oxidation.[7][8] | Exerts antianginal effects with minimal impact on heart rate and blood pressure.[7] |
| Trimetazidine | Inhibits the final enzyme of the β-oxidation spiral, long-chain 3-ketoacyl-CoA thiolase (LC-3-KAT).[4][9] | A well-established antianginal agent that improves myocardial glucose utilization.[9] |
| Perhexiline | Inhibits both CPT-1 and CPT-2, key enzymes in the transport of long-chain fatty acids into the mitochondria.[10][11] | Effective antianginal agent, but its use is limited by potential hepatotoxicity and neurotoxicity.[11] |
| Etomoxir | Irreversibly inhibits CPT-1a, the liver isoform of CPT-1.[5] | A potent and widely used research tool for studying fatty acid oxidation. Its clinical development was halted due to hepatotoxicity. |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are generalized procedures and may require optimization based on specific laboratory conditions and reagents.
Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay
This protocol is adapted from methods used to assess CPT-1 activity in isolated mitochondria.
Objective: To determine the inhibitory effect of a compound on CPT-1 activity.
Materials:
-
Isolated mitochondria from rat heart or liver
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)
-
Substrates: L-carnitine, Palmitoyl-CoA
-
Radioactive tracer: [³H]L-carnitine
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and vials
-
Spectrophotometer or plate reader
Procedure:
-
Prepare mitochondrial suspensions to a final protein concentration of 0.1-0.5 mg/mL in assay buffer.
-
Pre-incubate the mitochondrial suspension with various concentrations of the test compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding L-carnitine (containing a known amount of [³H]L-carnitine) and palmitoyl-CoA.
-
Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]L-carnitine using a suitable method (e.g., phase separation with butanol or ion-exchange chromatography).
-
Quantify the amount of [³H]palmitoylcarnitine formed by liquid scintillation counting.
-
Calculate the percentage of CPT-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Late Sodium Current (INa,late) Inhibition Assay
This protocol describes a whole-cell patch-clamp method to measure the effect of a compound on the late sodium current in a cellular expression system.
Objective: To quantify the inhibition of INa,late by a test compound.
Materials:
-
HEK293 cells stably or transiently expressing the desired sodium channel isoform (e.g., SCN5A).
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES, pH 7.2).
-
Test compound (e.g., Ranolazine) dissolved in the external solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture HEK293 cells expressing the sodium channel of interest on glass coverslips.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit and measure the sodium current. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that activates the sodium channels (e.g., -20 mV) for a prolonged duration (e.g., 500 ms) to observe the late component of the current.
-
Measure the peak inward current (INa,peak) and the sustained or late current (INa,late) at a defined time point during the depolarizing pulse (e.g., 200-400 ms after the peak).
-
Perfuse the cell with the external solution containing a known concentration of the test compound and repeat the voltage-clamp protocol.
-
Measure the INa,late in the presence of the compound.
-
Repeat for a range of compound concentrations.
-
Calculate the percentage of inhibition of INa,late for each concentration relative to the control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medicalforummonthly.com [medicalforummonthly.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 7. apexbt.com [apexbt.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Comparative Study of Trimetazidine and Ranolazine as Add-On Therapy in Patients with Stable Angina | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
A Comparative Analysis of the Antioxidant Properties of S-15176 and its Parent Compound, Trimetazidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of the experimental compound S-15176 and its parent molecule, the well-established anti-anginal drug trimetazidine (TMZ). While both compounds exhibit antioxidant capabilities, the significance and mechanisms of these properties appear to differ, a crucial consideration for research and development in cardioprotection and related fields.
Introduction to this compound and Trimetazidine
Trimetazidine (TMZ) is a metabolic modulator used clinically to treat angina pectoris. Its primary mechanism of action involves shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] this compound, a derivative of TMZ, is an investigational anti-ischemic agent.[2] While sharing a structural heritage with TMZ, this compound exhibits distinct mechanistic features.
Comparative Antioxidant Profiles
A direct quantitative comparison of the antioxidant potency of this compound and trimetazidine is challenging due to a lack of publicly available head-to-head studies reporting metrics such as IC50 values from standardized antioxidant assays. However, a qualitative and mechanistic comparison can be drawn from existing literature.
This compound:
This compound has been identified as a potent inhibitor of lipid peroxidation.[3] This suggests a direct capacity to interfere with the oxidative degradation of lipids, a key process in cellular injury. However, a notable finding in the research is that the primary anti-ischemic effect of this compound, the inhibition of the mitochondrial permeability transition pore (PTP), appears to be independent of its antioxidant properties.[3] In some studies, other trimetazidine derivatives lacking antioxidant activity were used to demonstrate that PTP inhibition is the key mechanism of this compound's protective effects in ischemia-reperfusion injury.[3]
Trimetazidine (TMZ):
In contrast, the antioxidant properties of trimetazidine are considered a significant contributor to its therapeutic effects.[4][5] Clinical and preclinical studies have demonstrated that TMZ can reduce markers of oxidative stress, such as malondialdehyde (MDA), and enhance the total antioxidant capacity of the system.[2][6] The antioxidant mechanism of TMZ is, at least in part, attributed to its ability to modulate cellular signaling pathways, particularly the Nrf2 pathway.[4][5]
Mechanistic Insights into Antioxidant Action
This compound:
The available literature does not extensively detail a specific signaling pathway through which this compound exerts its antioxidant effects. The primary focus of research has been on its direct chemical property as an inhibitor of lipid peroxidation and its role as a mitochondrial permeability transition pore inhibitor.[3][7]
Trimetazidine and the Nrf2 Signaling Pathway:
Trimetazidine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][8] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by stimuli such as oxidative stress or electrophiles, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1).
Experimental Protocols
Lipid Peroxidation Inhibition Assay (TBARS Assay):
This assay is relevant to the described property of this compound as a "strong inhibitor of lipid peroxidation". It measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Sample Preparation: Prepare a solution of the test compound (e.g., this compound) at various concentrations.
-
Lipid Substrate: Use a lipid-rich substrate, such as brain homogenate or liposomes.
-
Induction of Peroxidation: Induce lipid peroxidation using an agent like FeSO4/ascorbate.
-
Incubation: Incubate the lipid substrate with the inducing agent in the presence and absence of the test compound.
-
TBA Reaction: Stop the reaction and add thiobarbituric acid (TBA) reagent. Heat the mixture to allow the formation of a colored adduct between MDA and TBA.
-
Measurement: Measure the absorbance of the MDA-TBA adduct spectrophotometrically (typically around 532 nm).
-
Calculation: Calculate the percentage inhibition of lipid peroxidation by the test compound compared to the control.
DPPH Radical Scavenging Assay:
This is a common and rapid in vitro assay to assess the free radical scavenging ability of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Sample Preparation: Prepare solutions of the test compound (e.g., trimetazidine) at various concentrations.
-
Reaction: Mix the DPPH solution with the test compound solutions. A positive control (e.g., ascorbic acid) should be included.
-
Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the remaining DPPH at its maximum wavelength (around 517 nm). The purple color of DPPH fades as it is scavenged.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Summary and Conclusion
Both this compound and its parent compound, trimetazidine, possess antioxidant properties. However, the current body of scientific literature suggests a divergence in the significance and underlying mechanisms of these properties.
-
This compound is a potent inhibitor of lipid peroxidation, but this activity appears to be secondary to its primary role as an inhibitor of the mitochondrial permeability transition pore in providing anti-ischemic effects.
-
Trimetazidine's antioxidant activity is considered a key component of its therapeutic profile, contributing to its cardioprotective effects. This is, at least in part, mediated through the activation of the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses.
For researchers and drug development professionals, this comparison highlights that while this compound retains an antioxidant characteristic of its parent compound, its development and therapeutic rationale are focused on a different primary mechanism. Further studies providing direct quantitative comparisons of the antioxidant potential of these two molecules are needed to fully elucidate their structure-activity relationship in this regard.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of trimetazidine on oxidant-antioxidant balance and angiogenesis; an in vivo experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Trimetazidine Attenuates Exhaustive Exercise-Induced Myocardial Injury in Rats via Regulation of the Nrf2/NF-κB Signaling Pathway [frontiersin.org]
- 5. Trimetazidine Attenuates Exhaustive Exercise-Induced Myocardial Injury in Rats via Regulation of the Nrf2/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of trimetazidine on oxidant-antioxidant balance and angiogenesis; an in vivo experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Toll-like Receptor 4/Nuclear Factor-κB and Nrf2/Heme Oxygenase-1 Crosstalk via Trimetazidine Alleviates Lipopolysaccharide-Induced Depressive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating S-15176's Anti-Ischemic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published findings on the anti-ischemic properties of S-15176, a novel trimetazidine derivative. We will delve into the experimental data demonstrating its efficacy, detail the underlying methodologies, and present a comparative overview with other established anti-ischemic agents.
This compound: Mechanism of Action and Efficacy Data
This compound exerts its anti-ischemic effects primarily through the inhibition of the mitochondrial permeability transition pore (PTP), a critical mediator of cell death in ischemia-reperfusion injury.[1] This action is independent of its antioxidant properties.[1] By preventing the opening of the PTP, this compound preserves mitochondrial function, crucial for cellular survival under ischemic stress.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the protective effects of this compound in models of ischemia-reperfusion injury.
Table 1: Dose-Dependent Effect of this compound on Liver ATP Content in Rats Subjected to Ischemia-Reperfusion
| This compound Dose (mg/kg/day) | ATP Content (% of sham-operated group) |
| 1.25 | Data not available |
| 2.5 | Data not available |
| 5 | Data not available |
| 10 | ~86%[2] |
Data extracted from a study on normothermic ischemia-reperfusion in rat liver.[3]
Table 2: Effect of this compound on Markers of Liver Injury in Rats Subjected to Ischemia-Reperfusion
| Parameter | Ischemia-Reperfusion Group | This compound Pretreatment Group |
| Alanine Aminotransferase (ALT) | Huge increase[2][3] | Dose-dependent reduction[2] |
| Aspartate Aminotransferase (AST) | Huge increase[2][3] | Dose-dependent reduction[2] |
| Bile Flow | Decrease[2][3] | Restoration towards normal[2] |
Qualitative description of effects as specific numerical data was not available in the abstracts.
Table 3: In Vitro Effects of this compound on Mitochondrial Function
| Parameter | This compound Concentration | Effect |
| Ca2+-induced Mitochondrial Swelling | 10 µM | Inhibition (IC50)[3] |
| Ca2+-induced Mitochondrial Swelling | 10 µM | Suppressed high-amplitude swelling[4] |
| Mitochondrial Swelling | 30 µM | Induced swelling[4] |
| Mitochondrial Swelling | 50 µM | Induced swelling[4] |
Experimental Protocols
In Vivo: Rat Model of Liver Ischemia-Reperfusion Injury
A frequently cited model to assess the anti-ischemic properties of this compound involves subjecting rats to a period of normothermic liver ischemia followed by reperfusion.[3]
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: The hepatic artery and portal vein to the median and left lateral lobes of the liver are clamped for a specified duration (e.g., 120 minutes).[3]
-
Reperfusion: The clamps are removed to allow blood flow to return to the ischemic lobes for a defined period (e.g., 30 or 60 minutes).[2][3]
-
Drug Administration: this compound is administered at various doses (e.g., 1.25, 2.5, 5, and 10 mg/kg/day) via a specified route (e.g., intramuscularly) for a period before the induction of ischemia.[2][3]
-
Outcome Measures:
-
Hepatocellular Injury: Measurement of plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]
-
Hepatocellular Function: Assessment of bile flow and liver ATP content.[2]
-
Mitochondrial Function: Isolation of mitochondria to assess parameters like mitochondrial swelling, membrane potential, and calcium retention capacity.[3]
-
In Vitro: Mitochondrial Permeability Transition Pore (PTP) Opening Assay
The direct effect of this compound on mitochondrial function is evaluated by measuring its ability to inhibit the opening of the mitochondrial permeability transition pore.
-
Mitochondria Isolation: Mitochondria are isolated from rat liver tissue.
-
Induction of PTP Opening: PTP opening is induced by various agents, including calcium ions (Ca2+).[1]
-
Measurement of Mitochondrial Swelling: Mitochondrial swelling, an indicator of PTP opening, is monitored by measuring the decrease in light absorbance of the mitochondrial suspension.[4]
-
Drug Application: Different concentrations of this compound are added to the mitochondrial suspension before the induction of PTP opening.[4]
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal mitochondrial swelling (IC50) is determined.[3]
Visualizing the Science
This compound Signaling Pathway
Caption: this compound inhibits the opening of the mitochondrial permeability transition pore.
Experimental Workflow: Liver Ischemia-Reperfusion Model
Caption: Workflow for the in vivo rat liver ischemia-reperfusion experiment.
Comparative Analysis with Alternative Anti-Ischemic Agents
Table 4: Comparison of this compound with Other Anti-Ischemic Agents
| Agent | Primary Mechanism of Action | Reported Efficacy |
| This compound | Inhibition of mitochondrial permeability transition pore (PTP) opening.[1] | Reduces hepatocellular injury and preserves ATP levels in preclinical models of liver ischemia.[2][3] |
| Trimetazidine | Shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation. | Reduces angina frequency and improves exercise tolerance in patients with stable angina.[5][6][7] Efficacy is comparable to other non-heart-rate-lowering antianginal agents.[8] |
| Ranolazine | Inhibition of the late inward sodium current (INa), reducing intracellular sodium and calcium overload.[9] | Effective in reducing angina frequency and improving exercise tolerance in patients with chronic stable angina.[10] |
| ACE Inhibitors | Inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiac remodeling. | Have shown cardioprotective effects in some models of acute myocardial ischemia, but results are mixed.[11] No significant difference in major adverse cardiac events compared to ARBs in post-MI patients.[12][13] |
Conclusion
This compound demonstrates significant anti-ischemic effects in preclinical models, primarily by preserving mitochondrial integrity through the inhibition of the mitochondrial permeability transition pore. Its mechanism of action is distinct from other established anti-ischemic agents like trimetazidine, ranolazine, and ACE inhibitors. While direct comparative clinical data is lacking, the unique mitochondrial-protective mechanism of this compound suggests it could be a valuable therapeutic strategy for conditions involving ischemia-reperfusion injury. Further clinical investigation is warranted to establish its efficacy and safety in human populations and to directly compare its performance against current standard-of-care treatments.
References
- 1. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces the hepatic injury in rats subjected to experimental ischemia and reperfusion [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of liver normothermic ischemia--reperfusion injury by preservation of mitochondrial functions with this compound, a potent trimetazidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of anti-ischemic trimetazidine in patients with stable angina pectoris and Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Assessment of antianginal and antiischemic effect of trimetazidine and its effects on myocardial perfusion in patients with ischemic heart disease and stable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy comparison of trimetazidine with therapeutic alternatives in stable angina pectoris: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-ischemic and pleiotropic effects of ranolazine in chronic coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ranolazine in symptomatic patients with stable coronary artery disease. A systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. "Cardioprotection" by ACE-inhibitors in acute myocardial ischemia and infarction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Outcomes Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin II Receptor Blockers in Patients With Myocardial Infarction: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin converting enzyme (ACE) inhibitors versus angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-15176 and Other Modulators of Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of S-15176 with other well-characterized agents that affect mitochondrial respiration. The information presented is intended to assist researchers in understanding the nuanced effects of these compounds on mitochondrial function, supported by experimental data.
Introduction to this compound
This compound is a piperazine derivative of trimetazidine, investigated for its potential therapeutic effects, particularly in the context of ischemia-reperfusion injury.[1][2] Its mechanism of action is multifaceted, primarily targeting the mitochondrial electron transport chain (ETC) and other key mitochondrial functions. This guide will compare this compound to a panel of agents with distinct mechanisms of action on mitochondrial respiration:
-
Trimetazidine: The parent compound of this compound, also known for its metabolic effects.
-
Rotenone: A classic inhibitor of Complex I of the ETC.
-
Antimycin A: A potent inhibitor of Complex III of the ETC.
-
Oligomycin: An inhibitor of ATP synthase (Complex V).
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): A protonophore that uncouples oxidative phosphorylation.
-
Cyclosporin A: An inhibitor of the mitochondrial permeability transition pore (mPTP).
Mechanism of Action and Effects on Mitochondrial Respiration
The primary mechanism of this compound is the inhibition of Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[3][4] This inhibition disrupts the flow of electrons from coenzyme Q to cytochrome c, thereby impairing the generation of the proton gradient necessary for ATP synthesis.
Signaling Pathway of the Mitochondrial Electron Transport Chain and Inhibitor Targets
The following diagram illustrates the points of intervention for this compound and the comparator agents within the mitochondrial electron transport chain.
Caption: Mechanism of action of this compound and comparator agents on mitochondrial respiration.
Comparative Data on Mitochondrial Function
The following tables summarize the quantitative effects of this compound and comparator agents on key parameters of mitochondrial function.
| Agent | Primary Target | IC50 / EC50 | Reference |
| This compound | Complex III | Not explicitly stated, but significant inhibition observed at 10-50 µM. | [3][4] |
| CPT-1 | Heart: 16.8 µM, Liver: 50.8 µM | ||
| Trimetazidine | 3-ketoacyl-CoA thiolase | - | [5] |
| Rotenone | Complex I | 0.1 nM - 100 nM (system dependent) | [6] |
| Antimycin A | Complex III | - | [7][8][9] |
| Oligomycin | ATP Synthase | ~100 nM (MCF7 cells) to 5-10 µM (MDA-MB-231 cells) | [10] |
| FCCP | Proton Gradient (Uncoupler) | - | [11][12] |
| Cyclosporin A | mPTP | - |
Table 1: Primary Targets and Potency of this compound and Comparator Agents.
| Agent | Effect on Mitochondrial Respiration |
| This compound | Suppresses ADP-stimulated (State 3) and uncoupled respiration with Complex I and II substrates. Increases resting respiration (State 4).[3][4] |
| Trimetazidine | At high concentrations (10⁻³ M), it inhibits Complex I-mediated respiration.[2] In some models, it improves State 3 respiration.[13] |
| Rotenone | Potent inhibitor of Complex I-dependent respiration. |
| Antimycin A | Potent inhibitor of Complex III, blocking electron flow from Complex I and II. |
| Oligomycin | Inhibits ATP synthase, leading to a decrease in State 3 respiration and a build-up of the proton gradient. |
| FCCP | Uncouples respiration from ATP synthesis, leading to a maximal, uncontrolled rate of oxygen consumption.[11][12] |
| Cyclosporin A | Primarily affects mitochondrial permeability transition, with indirect effects on respiration under conditions of Ca²⁺ stress. |
Table 2: Effects on Mitochondrial Respiration States.
| Agent | Effect on Mitochondrial Membrane Potential (ΔΨm) |
| This compound | Dose-dependently decreases ΔΨm at concentrations of 10 to 50 µM.[3] |
| Trimetazidine | Can help maintain ΔΨm under ischemic conditions. |
| Rotenone | Decreases ΔΨm by inhibiting the proton-pumping activity of Complex I. |
| Antimycin A | Collapses ΔΨm by blocking the ETC at Complex III.[9] |
| Oligomycin | Can lead to hyperpolarization of the mitochondrial membrane by inhibiting proton flow through ATP synthase. |
| FCCP | Rapidly dissipates ΔΨm by transporting protons across the inner mitochondrial membrane. |
| Cyclosporin A | Helps maintain ΔΨm by preventing the opening of the mPTP. |
Table 3: Effects on Mitochondrial Membrane Potential.
| Agent | Effect on Reactive Oxygen Species (ROS) Production |
| This compound | At low doses (10 and 30 µM), it diminishes H₂O₂ production. This effect is lost at higher concentrations.[4] |
| Trimetazidine | Can reduce mitochondrial superoxide production in certain pathological conditions.[13] |
| Rotenone | Increases ROS production, particularly from Complex I. |
| Antimycin A | Significantly increases superoxide production from Complex III.[8] |
| Oligomycin | Can increase ROS production due to hyperpolarization of the mitochondrial membrane. |
| FCCP | Can decrease ROS production at low concentrations by mildly uncoupling mitochondria, but can increase it at higher, toxic concentrations. |
| Cyclosporin A | Can reduce ROS production by preventing mPTP opening, which is a source of ROS. |
Table 4: Effects on Reactive Oxygen Species (ROS) Production.
| Agent | Effect on Mitochondrial Calcium Retention Capacity (CRC) |
| This compound | At concentrations above 30 µM, it reduces CRC and contributes to mitochondrial membrane permeabilization.[3] |
| Trimetazidine | Can have protective effects on mitochondrial calcium handling under stress. |
| Rotenone | Can decrease CRC due to mitochondrial depolarization and increased ROS. |
| Antimycin A | Can decrease CRC due to mitochondrial depolarization and increased ROS. |
| Oligomycin | Can have variable effects on CRC depending on the experimental conditions. |
| FCCP | Rapidly collapses the membrane potential, leading to the release of accumulated calcium and a very low CRC. |
| Cyclosporin A | Increases CRC by inhibiting the opening of the mPTP. |
Table 5: Effects on Mitochondrial Calcium Retention Capacity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the mitochondrial parameters discussed in this guide.
General Experimental Workflow for Assessing Mitochondrial Respiration
Caption: A generalized workflow for studying the effects of compounds on mitochondrial respiration.
1. Measurement of Mitochondrial Respiratory Complex Activities:
-
Principle: The activity of individual complexes is measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.[14]
-
Complex I (NADH:ubiquinone oxidoreductase): Activity is determined by following the decrease in absorbance at 340 nm due to the oxidation of NADH.[14]
-
Complex II-III (Succinate:cytochrome c oxidoreductase): The combined activity is measured by following the reduction of cytochrome c at 550 nm, using succinate as the substrate.[14]
-
Complex IV (Cytochrome c oxidase): Activity is measured by monitoring the oxidation of reduced cytochrome c at 550 nm.[14]
2. Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Principle: Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner are used.
-
TMRM/TMRE (Tetramethylrhodamine, methyl/ethyl ester): These are cationic dyes that accumulate in negatively charged mitochondria. A decrease in fluorescence intensity indicates depolarization.
-
JC-1: This dye forms aggregates that fluoresce red in healthy, polarized mitochondria, while in depolarized mitochondria, it remains as monomers that fluoresce green. The ratio of red to green fluorescence is used to quantify ΔΨm.[15]
3. Measurement of Mitochondrial ROS Production:
-
Principle: Specific fluorescent probes are used to detect different reactive oxygen species.
-
Amplex Red: In the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin. This is a common method to quantify H₂O₂ release from isolated mitochondria.[16]
-
MitoSOX Red: This probe is selectively targeted to mitochondria and fluoresces upon oxidation by superoxide.
4. Measurement of Mitochondrial Calcium Retention Capacity (CRC):
-
Principle: This assay measures the ability of mitochondria to sequester Ca²⁺ before the opening of the mitochondrial permeability transition pore (mPTP).[1]
-
Methodology: Isolated mitochondria are incubated in the presence of a fluorescent Ca²⁺ indicator (e.g., Calcium Green-5N).[17] Pulses of CaCl₂ are added, and the extramitochondrial Ca²⁺ concentration is monitored. The total amount of Ca²⁺ taken up by the mitochondria before the large-scale release (indicating mPTP opening) is the CRC.[17][18]
Conclusion
This compound is a multifaceted agent that primarily inhibits Complex III of the mitochondrial electron transport chain, leading to a range of downstream effects on mitochondrial function. Its profile is distinct from classic inhibitors of other respiratory complexes, uncouplers, and mPTP inhibitors. Notably, its dose-dependent effects on ROS production and calcium retention highlight the complexity of its interactions with mitochondria. This guide provides a comparative framework to aid researchers in designing and interpreting experiments aimed at understanding the intricate role of this compound and other agents in modulating mitochondrial respiration and cellular bioenergetics.
References
- 1. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimetazidine effects on the damage to mitochondrial functions caused by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial effects of trimetazidine on mitochondrial function and superoxide production in the cardiac muscle of monocrotaline-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of mitochondrial respiratory complex activities [bio-protocol.org]
- 15. Measurement of Mitochondrial Membrane Potential [bio-protocol.org]
- 16. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.8. Measurement of Mitochondrial Calcium Retention Capacity [bio-protocol.org]
- 18. bmglabtech.com [bmglabtech.com]
A Head-to-Head Examination of S-15176 and Other Cardioprotective Agents in Ischemia-Reperfusion Injury
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the novel cardioprotective agent S-15176 against established alternatives such as beta-blockers, ACE inhibitors, and statins. The following sections detail the mechanisms of action, present comparative experimental data, and outline the methodologies of key experiments to support these findings.
This compound, a derivative of trimetazidine, has emerged as a promising agent for mitigating the cellular damage associated with myocardial ischemia-reperfusion (I/R) injury. Its primary mechanism of action centers on the preservation of mitochondrial integrity, a critical factor in cell survival following ischemic stress. This guide will delve into the distinct signaling pathways of this compound and compare its efficacy with other widely recognized cardioprotective drugs.
Mechanisms of Cardioprotection: A Comparative Overview
The cardioprotective agents discussed herein employ diverse strategies to shield the myocardium from I/R injury. This compound offers a unique metabolic and mitochondrial--targeted approach, while other agents modulate hemodynamic and inflammatory responses.
This compound: This agent primarily acts by inhibiting the opening of the mitochondrial permeability transition pore (PTP) at low concentrations.[1][2] The PTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening during reperfusion leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death. By preventing PTP opening, this compound helps maintain mitochondrial function and cellular energy production.[2] Additionally, as a trimetazidine derivative, this compound is believed to shift cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.
Metoprolol (Beta-Blocker): Metoprolol is a selective β1-adrenergic receptor blocker. Its cardioprotective effects are largely attributed to a reduction in heart rate and myocardial contractility, which decreases myocardial oxygen demand during ischemia.[3][4] Recent studies also suggest that metoprolol may have direct effects on mitigating inflammation and reducing apoptosis.[4]
Enalapril (ACE Inhibitor): Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, exerts its cardioprotective effects by blocking the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reducing both preload and afterload on the heart, and thereby decreasing myocardial workload. Enalapril has also been shown to attenuate adverse cardiac remodeling and may have direct effects on mitochondrial function and reducing endoplasmic reticulum stress.[5][6]
Atorvastatin (Statin): While primarily known for its lipid-lowering effects, atorvastatin exhibits pleiotropic cardioprotective properties. These include anti-inflammatory effects, improvement of endothelial function, and antioxidant actions.[7][8] Some evidence also suggests that statins can protect mitochondria during I/R injury.[9][10]
Comparative Efficacy: Experimental Data
Direct head-to-head clinical trials comparing this compound with other cardioprotective agents are limited. However, preclinical data from various experimental models of ischemia-reperfusion injury provide valuable insights into their relative efficacy. The following tables summarize key quantitative data from studies on this compound and representative comparator agents.
Table 1: Effect on Mitochondrial Function
| Agent | Model System | Key Parameter | Result |
| This compound | Isolated rat liver mitochondria | Mitochondrial Swelling (Ca2+-induced) | IC50 ≈ 10 µM[1] |
| Isolated rat liver mitochondria | Calcium Retention Capacity | Increased at 10 µM[1] | |
| Metoprolol | Isolated guinea-pig hearts | Lipid Peroxidation (MDA levels) | Significantly reduced[3] |
| Enalapril | Rat heart mitochondria | Mitochondrial Mass & Quality Control | Increased mitochondrial mass and modulated quality control signaling[6] |
| Atorvastatin | Cardiac myocytes | Mitochondrial Dysfunction (oxidant-induced) | Attenuated mitochondrial dysfunction[10] |
Table 2: Effect on Myocardial Infarct Size
| Agent | Animal Model | Ischemia/Reperfusion Duration | Infarct Size Reduction vs. Control |
| Metoprolol | Rat | 4h ischemia | Evidence of protection (not apparent at 48h)[11] |
| Pig | 30-50 min ischemia | Significant reduction[12] | |
| Enalapril | Rat | 60 min ischemia / 24h reperfusion | ~45% reduction (non-hypotensive dose)[13] |
| Atorvastatin | Rat | 30 min ischemia / 4h reperfusion | Reduced from 31.0% to 10.1% of Area at Risk[14] |
Note: Infarct size data for this compound in a comparable in-vivo cardiac I/R model was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Langendorff Isolated Perfused Heart Model for Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.
-
Animal Preparation: A rat is anesthetized, and a thoracotomy is performed to expose the heart.[15][16]
-
Heart Isolation and Cannulation: The aorta is cannulated in situ before the heart is excised to prevent ischemic preconditioning.[15] The heart is then rapidly transferred to the Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[15][17] This perfusion maintains the viability of the heart muscle.
-
Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[18]
-
Reperfusion: Perfusion is restored for a specific duration (e.g., 120 minutes) to simulate reperfusion.[18]
-
Functional Assessment: Throughout the experiment, cardiac function parameters such as left ventricular developed pressure, heart rate, and coronary flow can be continuously monitored.[19]
Determination of Myocardial Infarct Size using TTC Staining
This method is a widely accepted standard for quantifying the extent of myocardial necrosis following I/R injury.
-
Heart Preparation: Following the in vivo or ex vivo I/R protocol, the heart is excised and washed.[20][21]
-
Slicing: The ventricles are sliced into uniform sections (e.g., 2 mm thick).[21][22]
-
Staining: The heart slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for approximately 20 minutes.[20][21] Viable myocardium, containing active dehydrogenase enzymes, reduces the TTC to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains a pale white or yellowish color.[23]
-
Imaging and Analysis: The stained slices are photographed, and the areas of infarcted tissue and the total area at risk are measured using planimetry software.[20][22] The infarct size is typically expressed as a percentage of the area at risk or the total ventricular area.
Measurement of Mitochondrial Swelling by Spectrophotometry
This in vitro assay assesses the susceptibility of isolated mitochondria to PTP opening.
-
Mitochondrial Isolation: Mitochondria are isolated from fresh tissue (e.g., rat liver) by differential centrifugation.[24]
-
Assay Preparation: The isolated mitochondria are suspended in a specific buffer containing substrates for respiration.[24][25]
-
Spectrophotometric Measurement: The mitochondrial suspension is placed in a spectrophotometer, and the baseline absorbance at 540 nm is recorded.[25][26][27]
-
Induction of Swelling: A PTP-opening inducing agent, such as a high concentration of calcium, is added to the suspension.[25]
-
Data Acquisition: The change in absorbance at 540 nm is monitored over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water following PTP opening.[25][27] The effect of inhibitory compounds like this compound can be quantified by their ability to prevent this decrease in absorbance.
Conclusion
This compound presents a targeted approach to cardioprotection by directly addressing mitochondrial dysfunction, a key event in ischemia-reperfusion injury. Its mechanism of inhibiting the mitochondrial permeability transition pore and optimizing cellular metabolism is distinct from the hemodynamic and broader anti-inflammatory effects of agents like metoprolol, enalapril, and atorvastatin. While direct comparative data is still emerging, the available preclinical evidence suggests that this compound is a potent mitochondrial protective agent. Further head-to-head studies are warranted to fully elucidate its therapeutic potential in the context of other established cardioprotective strategies. The experimental protocols detailed in this guide provide a framework for such future comparative investigations.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoprolol prevents ischemia-reperfusion injury by reducing lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enalapril attenuates endoplasmic reticulum stress and mitochondrial injury induced by myocardial infarction via activation of the TAK1/NFAT pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Enalapril Started Late in Life Attenuates Hypertrophy and Oxidative Stress Burden, Increases Mitochondrial Mass, and Modulates Mitochondrial Quality Control Signaling in the Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Atorvastatin protects myocardium against ischemia-reperfusion arrhythmia by increasing Connexin 43 expression: A rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalofmedical.com [journalofmedical.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Effects of a combination of metoprolol and dazmegrel on myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotection by early metoprolol- attenuation of ischemic vs. reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of central angiotensin-converting enzyme with enalapril protects the brain from ischemia/reperfusion injury in normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspirin before reperfusion blunts the infarct size limiting effect of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 17. Langendorff heart - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 22. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medschool.vcu.edu [medschool.vcu.edu]
- 24. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of mitochondrial swelling [bio-protocol.org]
- 26. Mitochondrial swelling measurement [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
Assessing the Specificity of S-15176 for Respiratory Complex III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of S-15176 as an inhibitor of mitochondrial respiratory complex III. This compound, a derivative of the anti-ischemic drug trimetazidine, has been investigated for its potential therapeutic effects related to cellular metabolism.[1] This document compares the performance of this compound with other well-established complex III inhibitors, presenting supporting experimental data, detailed protocols, and visual workflows to aid in its evaluation for research and drug development purposes.
Executive Summary
This compound has been shown to directly inhibit the enzymatic activity of mitochondrial respiratory complex III.[1] At a concentration of 30 μM, this compound reduces complex III activity by 1.6-fold without affecting the activities of complexes I, II, and IV. However, this compound also exhibits off-target effects, most notably the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation, with reported IC50 values of 16.8 μM in rat heart and 50.8 μM in rat liver mitochondria.[2] This guide provides a comparative analysis of this compound's potency and specificity against other known complex III inhibitors, Antimycin A, Myxothiazol, and Atovaquone.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target | Reported IC50 | Other Known Off-Targets / Effects |
| This compound | Respiratory Complex III | 1.6-fold inhibition at 30 µM | CPT-1 (IC50: 16.8 µM - heart; 50.8 µM - liver)[2] , Mitochondrial Permeability Transition Pore (mPTP) modulation, decreased mitochondrial membrane potential[1][3] |
| Antimycin A | Respiratory Complex III | ~15.97 nM | Can induce reactive oxygen species (ROS) production |
| Myxothiazol | Respiratory Complex III | Not specified in search results | Binds to the Qo site of complex III |
| Atovaquone | Respiratory Complex III | ~1 µM (cancer stem cells); ~10 µM (bulk cancer cells) | Used as an antimalarial and for treating certain infections |
Experimental Protocols
Detailed methodologies for assessing the activity of mitochondrial respiratory chain complexes are crucial for reproducible research. Below are summarized protocols for measuring the activity of individual complexes.
Measurement of Respiratory Complex III Activity (Ubiquinol-Cytochrome c Reductase)
This spectrophotometric assay measures the reduction of cytochrome c, which is dependent on the activity of complex III.
Materials:
-
Isolated mitochondria
-
Potassium phosphate buffer (pH 7.4)
-
Decylubiquinone
-
Cytochrome c (oxidized form)
-
KCN (to inhibit complex IV)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and KCN.
-
Add the mitochondrial sample to the reaction mixture.
-
Initiate the reaction by adding decylubiquinone.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The activity is calculated from the rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c.
Measurement of Off-Target Activity: Carnitine Palmitoyltransferase-1 (CPT-1) Assay
This radiometric assay measures the activity of CPT-1 by quantifying the formation of radiolabeled palmitoylcarnitine.
Materials:
-
Isolated mitochondria
-
Buffer solution (containing HEPES, sucrose, and KCl)
-
L-[³H]carnitine
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA)
-
Scintillation counter
Procedure:
-
Pre-incubate the mitochondrial sample with the test compound (e.g., this compound) in the buffer solution.
-
Initiate the reaction by adding L-[³H]carnitine and palmitoyl-CoA.
-
After a defined incubation period, stop the reaction.
-
Separate the radiolabeled palmitoylcarnitine from the unreacted L-[³H]carnitine.
-
Quantify the amount of [³H]palmitoylcarnitine using a scintillation counter to determine CPT-1 activity.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental processes and the cellular context of this compound's action, the following diagrams are provided.
Discussion and Conclusion
The available data indicates that this compound is an inhibitor of respiratory complex III. However, its specificity is questionable due to its potent inhibition of CPT-1 at similar concentrations. The IC50 for CPT-1 in heart mitochondria (16.8 µM) is in the same range as the concentration at which significant complex III inhibition (1.6-fold at 30 µM) is observed.[1][2] This lack of a clear therapeutic window between its on-target and off-target effects is a critical consideration for its use as a specific complex III inhibitor in research and for its potential therapeutic development.
In comparison, established complex III inhibitors like Antimycin A exhibit significantly higher potency, with IC50 values in the nanomolar range. This suggests that Antimycin A is a more specific tool for studying complex III function in vitro.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitochondrial respiratory chain complex III | SGD [yeastgenome.org]
Safety Operating Guide
Proper Disposal Procedures for S-15176: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of S-15176 is paramount in a laboratory setting. This document provides essential, immediate safety and logistical information, including operational and disposal plans for the research chemical this compound difumarate salt.
This compound difumarate salt is a derivative of trimetazidine investigated for its impact on cellular metabolism.[1][2] While comprehensive safety data is not widely available, it is known to be a skin and eye irritant and may cause respiratory irritation. Studies have also shown that at concentrations above 30 µM, it can be toxic to mitochondria.[1] Therefore, proper handling and disposal are crucial to minimize risk to personnel and the environment.
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound difumarate salt is presented below. Due to the limited publicly available information, a complete toxicological profile is not available. Researchers should handle this compound with care, assuming it may have uncharacterized hazardous properties.
| Property | Value | Source |
| CAS Number | 148913-55-7 | Santa Cruz Biotechnology |
| Molecular Formula | C39H56N2O12S | Santa Cruz Biotechnology |
| Molecular Weight | 776.93 g/mol | Santa Cruz Biotechnology |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Internal Search Results |
| Mitochondrial Toxicity | Acute exposure in concentrations over 30 µM can be toxic to mitochondria and cells.[1] | Biology (Basel), 2022 |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The diagram below outlines the key decision points and steps for laboratory personnel.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
The following protocols provide detailed methodologies for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) Protocol
A critical first step in safely handling this compound is the use of appropriate Personal Protective Equipment (PPE).
Objective: To prevent skin, eye, and respiratory exposure to this compound.
Materials:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Laboratory coat
-
Closed-toe shoes
-
In cases of potential aerosolization, a respirator may be necessary.
Procedure:
-
Before handling this compound, inspect all PPE for damage.
-
Don a laboratory coat and ensure it is fully buttoned.
-
Put on safety goggles or a face shield.
-
Wear chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
If there is a risk of generating dust or aerosols, conduct work in a chemical fume hood and use an appropriate respirator.
Solid Waste Disposal Protocol
This protocol details the procedure for disposing of solid this compound, including expired reagents and contaminated materials.
Objective: To safely package and label solid this compound waste for disposal.
Materials:
-
Appropriate PPE (see above)
-
Sealable, chemical-resistant container for solid waste
-
Hazardous waste labels
-
Spatula or scoop
Procedure:
-
Don the appropriate PPE.
-
Carefully transfer the solid this compound waste into a designated, sealable, and chemical-resistant container using a spatula or scoop. Minimize the creation of dust.
-
Securely seal the container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound difumarate salt"
-
The CAS number: "148913-55-7"
-
The hazard characteristics (e.g., "Irritant")
-
The date of accumulation.
-
-
Store the container in a designated hazardous waste satellite accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
Spill Cleanup Protocol
In the event of a spill of solid this compound, the following protocol should be followed to ensure safe cleanup.
Objective: To safely clean and decontaminate an area after a spill of solid this compound.
Materials:
-
Appropriate PPE, including a respirator if necessary
-
Spill kit containing:
-
Absorbent pads
-
Tongs or forceps
-
Sealable plastic bags
-
Hazardous waste labels
-
Decontamination solution (e.g., soap and water)
-
Procedure:
-
Evacuate the immediate area and alert others.
-
If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety (EHS) office.
-
Don the appropriate PPE.
-
Carefully dampen absorbent pads with water to prevent the generation of dust.
-
Gently place the dampened pads over the spilled solid to cover it completely.
-
Using tongs or forceps, carefully pick up the absorbent pads and the absorbed chemical.
-
Place all contaminated materials into a sealable plastic bag.
-
Wipe the spill area with a fresh, damp absorbent pad. Place this pad in the waste bag.
-
Decontaminate the area with a suitable cleaning solution, such as soap and water.
-
Seal the waste bag and label it as hazardous waste with the full chemical name and CAS number.
-
Dispose of the waste bag according to your institution's hazardous waste procedures.
Logical Relationships in Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. The following diagram illustrates the segregation logic for this compound waste.
Caption: Waste segregation for this compound.
References
Essential Safety and Logistical Information for Handling S-15176
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the compound S-15176, an inhibitor of the mitochondrial permeability transition pore (PTP).
Chemical Identification:
| Identifier | Value |
| Product Name | This compound[1] |
| Synonyms | N-[(3,5-Di-tert-butyl-4-hydroxy-1-thiophenyl)]-3-propyl-N′-(2,3,4-trimethoxybenzyl)piperazine difumarate salt |
| CAS Number | 148089-70-7[1][2] |
| Molecular Formula | C₃₁H₄₈N₂O₄S[1] |
| Molecular Weight | 544.79 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial.
GHS Hazard Classification:
| Classification | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working in a poorly ventilated area or if dusts are generated. |
| Hand Protection | Compatible chemical-resistant gloves. |
Experimental Protocols
Inhibition of Mitochondrial Swelling:
A key application of this compound is the inhibition of the mitochondrial permeability transition pore. A typical experimental protocol to assess this involves:
-
Isolate mitochondria from the tissue of interest (e.g., rat liver) using standard differential centrifugation methods.
-
Induce mitochondrial swelling using an agent such as tert-butylhydroperoxide.
-
Treat the mitochondrial suspension with varying concentrations of this compound.
-
Monitor the change in absorbance at 540 nm to quantify mitochondrial swelling. This compound has been shown to inhibit mitochondrial swelling induced by tert-butylhydroperoxide with an IC₅₀ value of 45.7 μM.[2][3]
Handling and Disposal Plan
A clear, step-by-step plan for the operational use and disposal of this compound is critical for safety and environmental protection.
Operational Workflow for Handling this compound:
Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan:
All waste materials contaminated with this compound must be handled as hazardous waste.
Waste Segregation and Disposal Pathway:
Caption: Logical flow for the segregation and disposal of this compound contaminated waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| In Case of Skin Contact | Wash with plenty of soap and water. |
| If Inhaled | Move person into fresh air. |
Storage and Stability:
| Condition | Recommendation |
| Storage Temperature | Store at room temperature in the continental US; may vary elsewhere.[3] |
| Stability | Stable under recommended storage conditions.[1] |
| Incompatible Materials | Strong oxidizing agents. |
By adhering to these guidelines, laboratory personnel can safely handle this compound, minimize environmental impact, and ensure the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
